molecular formula C10H9N B1654730 3H-3-Benzazepine CAS No. 264-12-0

3H-3-Benzazepine

Cat. No.: B1654730
CAS No.: 264-12-0
M. Wt: 143.18 g/mol
InChI Key: YGLDQFWPUCURIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-3-Benzazepine is a organic compound with the molecular formula C10H9N and an average molecular mass of 143.19 g/mol . It is classified as a seven-membered nitrogen-containing heterocycle, a class of compounds that serves as an important structural core in medicinal and pharmaceutical chemistry . These nitrogen-containing azacycles are recognized for their significant research value and are frequently investigated as key scaffolds in the development of novel therapeutic agents . Researchers are interested in such structures because they are found in compounds with a range of biological activities. Efficient synthetic strategies for constructing these versatile rings are highly desirable in drug discovery and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

264-12-0

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3H-3-benzazepine

InChI

InChI=1S/C10H9N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-8,11H

InChI Key

YGLDQFWPUCURIP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CNC=CC2=C1

Canonical SMILES

C1=CC=C2C=CNC=CC2=C1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The 3H-3-Benzazepine Scaffold in Dopamine D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-3-benzazepine scaffold represents a privileged structure in neuropharmacology, most notably serving as the core for the first selective Dopamine D1 receptor antagonists. Unlike the phenothiazines or butyrophenones that dominated early antipsychotic discovery (targeting D2), the benzazepine framework allowed for the specific isolation of D1-like (D1/D5) receptor activity.

This guide provides a technical deep-dive into the structural determinants, synthetic methodologies, and pharmacological validation of this scaffold, using SCH-23390 as the prototype and Ecopipam (SCH-39166) as the clinical evolution.

Part 1: Structural Basis & SAR

The 3-benzazepine scaffold mimics the rotameric conformation of dopamine, locking the ethylamine side chain into a semi-rigid ring system. This restriction reduces the entropic penalty of binding.

The Pharmacophore

The high affinity of SCH-23390 (


 nM) relies on a specific substitution pattern that interacts with the orthosteric binding site of the D1 receptor.
  • 7-Chloro Substituent: Occupies a hydrophobic pocket and enhances lipophilicity. Replacing this with Hydrogen drops affinity by ~100-fold.

  • 8-Hydroxy Group: Acts as a hydrogen bond donor/acceptor, mimicking the meta-hydroxyl of dopamine. It interacts with specific Serine residues (Ser198, Ser199, Ser202) in Transmembrane Domain 5 (TM5).

  • N-Methylation: The tertiary amine at position 3 (N3) is protonated at physiological pH, forming a salt bridge with Asp103 in TM3.

  • Stereochemistry: The

    
     enantiomer is significantly more potent than the 
    
    
    
    enantiomer.
SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationship (SAR) nodes for the benzazepine scaffold.

SAR_Benzazepine Scaffold 3-Benzazepine Core (Rigid Dopamine Mimic) Pos7 Position 7 (Cl/Halogen) Hydrophobic Pocket Fit Critical for Potency Scaffold->Pos7 Pos8 Position 8 (OH) H-Bonding with TM5 Serines Mimics Dopamine meta-OH Scaffold->Pos8 Pos3 Position 3 (N-Methyl) Salt Bridge to Asp103 (TM3) Essential for Binding Scaffold->Pos3 Chirality C1 Stereocenter (R)-Enantiomer >> (S)-Enantiomer Scaffold->Chirality

Figure 1: Critical SAR determinants of the 3-benzazepine scaffold for D1 receptor antagonism.

Part 2: Synthetic Pathways[1]

The construction of the 3-benzazepine ring system typically proceeds via the intramolecular cyclization of phenethylamine derivatives. The Friedel-Crafts cyclization is the industry-standard approach for generating the tetrahydro-3-benzazepine skeleton.

Representative Protocol: Synthesis of the 7,8-Substituted Scaffold

Note: This protocol describes the formation of the core ring system.

Reagents:

  • 3,4-Dimethoxyphenethylamine (Precursor)

  • Bromoacetaldehyde dimethyl acetal

  • Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)

  • Concentrated Sulfuric Acid (

    
    )
    

Workflow:

  • N-Alkylation:

    • React 3,4-dimethoxyphenethylamine with bromoacetaldehyde dimethyl acetal in the presence of

      
       (base) in refluxing acetonitrile for 12 hours.
      
    • Yield: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)ethanamine.

  • Cyclization (The Critical Step):

    • Cooling: Place 10 mL of concentrated

      
       or TFA in a round-bottom flask cooled to 0°C.
      
    • Addition: Dropwise add the acetal intermediate (from Step 1) over 30 minutes. The slow addition prevents polymerization.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The acid catalyzes the intramolecular electrophilic aromatic substitution (Friedel-Crafts).

    • Quenching: Pour the reaction mixture over crushed ice/ammonia solution to basify (pH > 10).

    • Extraction: Extract with Dichloromethane (DCM) x3. Dry organic layer over

      
      .
      
  • Functionalization (Halogenation/Demethylation):

    • The resulting 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is then subjected to

      
       (for demethylation to di-OH) followed by selective chlorination using 
      
      
      
      to yield the SCH-23390 precursor.
Synthetic Logic Diagram

Synthesis_Flow Start Phenethylamine Precursor Inter Acetal Intermediate Start->Inter N-Alkylation (Bromoacetaldehyde dimethyl acetal) Cyclization Acid-Catalyzed Cyclization (Friedel-Crafts) Inter->Cyclization TFA or H2SO4 Room Temp Scaffold Tetrahydro-3- benzazepine Cyclization->Scaffold Ring Closure Final SCH-23390 (7-Cl, 8-OH) Scaffold->Final 1. Demethylation (BBr3) 2. Chlorination (SO2Cl2)

Figure 2: Synthetic route for the construction of the 3-benzazepine scaffold.

Part 3: Pharmacological Profiling

To validate the scaffold's activity, researchers must employ both radioligand binding assays (affinity) and functional assays (efficacy).

Mechanism of Action

D1 receptors are


-coupled GPCRs. Agonist binding activates Adenylyl Cyclase (AC), increasing cAMP. Antagonists like SCH-23390 block this activation.[1]

Signaling_Pathway D1 D1 Receptor Gs G-Protein (Gs) D1->Gs Activates Antagonist Benzazepine Antagonist (SCH-23390) Antagonist->D1 Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Decreased) AC->cAMP Produces PKA PKA / DARPP-32 cAMP->PKA Signaling

Figure 3: Blockade of the D1-cAMP signaling cascade by benzazepine antagonists.

Comparative Binding Data ( )

The following table summarizes the binding profile of SCH-23390 compared to endogenous dopamine and the clinical candidate Ecopipam.

CompoundD1

(nM)
D5

(nM)
5-HT2A

(nM)
Selectivity Profile
Dopamine ~2000~2000>10,000Endogenous Agonist
SCH-23390 0.2 0.3 ~30High Potency, Moderate Selectivity
Ecopipam 0.9 1.5 >500High Potency, High Selectivity
Clozapine 858512Mixed D1/D2/5-HT Antagonist

Data aggregated from Hyttel (1983) and Chipkin et al. (1988).

Protocol: Radioligand Binding Assay

Objective: Determine the affinity (


) of a novel benzazepine derivative.
  • Tissue Preparation: Homogenize rat striatum (rich in D1) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g.

  • Incubation:

    • Radioligand: Use

      
      -SCH-23390 (0.2 nM final concentration).
      
    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M) of the novel benzazepine.
    • Non-Specific Binding: Define using 1

      
      M (+)-Butaclamol or Flupentixol.
      
  • Equilibrium: Incubate at 37°C for 15 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Therapeutic Implications & Limitations[3]

The Bioavailability Challenge

While SCH-23390 is the gold-standard tool compound, it failed clinically due to:

  • Poor Oral Bioavailability: Rapid glucuronidation of the 8-OH group.

  • Short Half-life:

    
     minutes in rodents.
    
  • Off-Target Binding: Significant affinity for 5-HT2C and 5-HT2A receptors.

The Evolution: Ecopipam (SCH-39166)

To overcome these limitations, the scaffold was modified to create Ecopipam .

  • Structural Change: The 7-Cl, 8-OH substitution was altered to remove the metabolic liability of the phenol while maintaining the pharmacophore geometry.

  • Clinical Status: Ecopipam is currently in advanced clinical trials for Tourette Syndrome and Childhood-Onset Fluency Disorder (Stuttering) .[2] Unlike D2 antagonists (haloperidol), it does not induce tardive dyskinesia, validating the safety profile of selective D1 antagonism.

References

  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93–96.

  • Hyttel, J. (1983). SCH 23390 - The first selective dopamine D-1 antagonist. European Journal of Pharmacology, 91(1), 153–154.

  • Iorio, L. C., Barnett, A., Leitz, F. H., Houser, V. P., & Korduba, C. A. (1983). SCH 23390, a potential benzazepine antipsychotic with unique interactions on dopaminergic systems. Journal of Pharmacology and Experimental Therapeutics, 226(2), 462–468.

  • Chipkin, R. E., Iorio, L. C., Coffin, V. L., McQuade, R. D., Libonati, J. G., & Barnett, A. (1988). Pharmacological characterization of SCH 39166: a novel D1 selective benzazepine antagonist. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1093–1102.

  • McConville, B. J., et al. (2011). Pharmacological approaches to the treatment of Tourette syndrome. Expert Opinion on Pharmacotherapy, 12(13), 2061-2074. (Context for Ecopipam).

Sources

The 3H-3-Benzazepine Scaffold: A Historical and Mechanistic Whitepaper on Monoamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-3-benzazepine structural motif represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally synthesized to probe the dopaminergic system, derivatives of this cyclized phenethylamine have yielded highly selective dopamine D1-like receptor modulators and serotonin 5-HT2 receptor agonists. This whitepaper provides an in-depth technical analysis of the structural-activity relationships (SAR), mechanistic signaling pathways, and clinical trajectories of key 3-benzazepine drugs, including SCH-23390, SKF-38393, fenoldopam, and lorcaserin.

Historical Evolution of the Scaffold

The exploration of the 3-benzazepine core began in earnest during the late 1970s and 1980s, driven by the need to differentiate dopamine D1 and D2 receptor pharmacology. The synthesis of SKF-38393 , a selective D1 partial agonist, provided the first pharmacological tool to isolate D1-mediated physiological responses from D2-mediated effects[1]. Shortly thereafter, the introduction of a 7-chloro, 8-hydroxy substitution pattern yielded SCH-23390 , the first highly potent and selective D1 receptor antagonist[2].

As medicinal chemistry advanced, researchers discovered that modifying the substitution pattern—specifically moving away from catechol-like dihydroxylations toward mono-halogenation and N-alkylation—shifted the scaffold's affinity from dopaminergic to serotonergic receptors. This evolutionary leap culminated in the development of lorcaserin (Belviq), a 5-HT2C receptor agonist designed for obesity management, and its highly potent derivative 7-chlorolorcaserin [3].

Structure-Activity Relationship (SAR) & Receptor Selectivity

The 3-benzazepine core consists of a benzene ring fused to a seven-membered azepine ring. Key SAR findings dictate its receptor selectivity:

  • Dopaminergic Affinity : Requires a 7,8-dihydroxy (catechol) or 7-halo-8-hydroxy substitution on the benzene ring. The presence of a 1-phenyl group (as seen in SKF-38393 and SCH-23390) locks the molecule into a conformation that perfectly mimics the trans-alpha-rotamer of dopamine, optimizing binding within the D1 orthosteric site[4].

  • Serotonergic Affinity : Removal of the 1-phenyl group and substitution of the hydroxyls with halogens (e.g., 8-chloro in lorcaserin, 7,8-dichloro in 7-chlorolorcaserin) abolishes D1 affinity and dramatically increases 5-HT2C and 5-HT2A binding[3]. N-methylation (lorcaserin) versus N-allylation also fine-tunes the selectivity between 5-HT2C and 5-HT2A subtypes[5].

Quantitative Data Summary

The following table summarizes the binding affinities (


) and functional potencies (

) of benchmark 3-benzazepine derivatives across primary monoamine targets.
Drug NamePrimary TargetActionD1 Affinity (

)
5-HT2C Potency (

)
5-HT2A Potency (

)
SCH-23390 Dopamine D1Antagonist~0.2 nMN/A (Agonist

9.3 nM)
N/A
SKF-38393 Dopamine D1Partial Agonist~1.0 nM>10,000 nM>10,000 nM
Lorcaserin Serotonin 5-HT2CFull Agonist>1,000 nM~11 nM~260 nM
7-Chlorolorcaserin Serotonin 5-HT2CFull Agonist>1,000 nM~4.0 nM~10.0 nM

(Data aggregated from preclinical pharmacological assays[3],[2],[5],[1].)

Mechanistic Signaling Pathways

The pharmacological utility of 3-benzazepines stems from their ability to modulate specific G-protein coupled receptors (GPCRs) with distinct intracellular cascades.

  • Dopamine D1 Receptors : Coupled to

    
     proteins. Agonist binding stimulates adenylyl cyclase (AC), increasing intracellular cAMP, which subsequently activates Protein Kinase A (PKA).
    
  • Serotonin 5-HT2C Receptors : Coupled to

    
     proteins. Agonist binding activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, ultimately triggering intracellular calcium release[5].
    

Signaling cluster_D1 Dopamine D1 Receptor Signaling cluster_5HT Serotonin 5-HT2C Receptor Signaling D1 D1 Receptor Gs Gαs Protein D1->Gs Agonist binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates HT2C 5-HT2C Receptor Gq Gαq Protein HT2C->Gq Agonist binding PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases

Figure 1: Divergent GPCR signaling pathways of D1 and 5-HT2C targeted 3-benzazepines.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the affinity and efficacy of novel 3-benzazepine derivatives, researchers employ a two-tiered in vitro screening approach. The following protocols incorporate built-in validation steps to ensure data integrity.

Protocol A: Radioligand Competition Binding Assay (Affinity)

Rationale : Determines the


 value of a novel compound by measuring its ability to displace a known radioligand.
  • Membrane Preparation : Isolate membranes from HEK-293 cells stably expressing human D1 or 5-HT2C receptors.

  • Incubation : Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]-SCH23390 for D1, or[3H]-Mesulergine for 5-HT2C) and increasing concentrations of the test 3-benzazepine (

    
     to 
    
    
    
    M).
  • Self-Validation Step (Non-Specific Binding) : In parallel wells, include 10 µM of an unlabeled competitor (e.g., (+)-butaclamol for D1 or mianserin for 5-HT2C). Causality: The signal remaining in these wells represents non-specific binding (NSB) to lipids/plastics and must be subtracted from the total binding to calculate specific binding. If NSB exceeds 30% of total binding, the assay is invalid due to high background noise.

  • Filtration & Detection : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting.

  • Analysis : Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional IP3 Accumulation Assay (Efficacy)

Rationale : Differentiates full agonists, partial agonists, and antagonists at the Gq-coupled 5-HT2C receptor.

  • Cell Labeling : Seed 5-HT2C expressing cells and label overnight with myo-[3H]inositol.

  • Stimulation : Treat cells with the test compound in the presence of 10 mM Lithium Chloride (LiCl). Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1/IP2/IP3, allowing the signal to accumulate to detectable levels[5].

  • Self-Validation Step : Run a parallel dose-response curve with endogenous serotonin (5-HT) as a 100%

    
     reference. The test compound's efficacy must be normalized against this internal standard to account for day-to-day variations in cell receptor expression.
    
  • Extraction : Lyse cells with 0.1 M formic acid and separate inositol phosphates using anion-exchange chromatography.

Workflow A 1. Compound Synthesis (3-Benzazepine Core) B 2. Radioligand Binding Assay (Affinity & Selectivity Screening) A->B SAR Optimization C 3. Functional Assay (cAMP / IP3 Accumulation) B->C Ki < 10 nM D 4. In Vivo Animal Models (Locomotion / Feeding Behavior) C->D High Efficacy / Partial Agonism E 5. Clinical Evaluation (Phase I-III Trials) D->E Safety Profile Validated

Figure 2: Standard high-throughput screening workflow for 3-benzazepine drug development.

Clinical Translation & Regulatory History

The clinical journey of 3-benzazepines highlights the delicate balance between targeted efficacy and off-target toxicity.

  • Fenoldopam (Corlopam) : Approved by the FDA in 1997, it remains a critical intravenous intervention for severe hypertensive crises[6]. By acting as a peripheral D1-like receptor partial agonist, it induces rapid vasodilation and improves renal perfusion without the adrenergic side effects of older agents[6].

  • Lorcaserin (Belviq) : Approved by the FDA in 2012 as an anti-obesity medication, it represented a triumph of SAR optimization, achieving ~15-fold functional selectivity for 5-HT2C over 5-HT2A (avoiding hallucinogenic effects) and ~100-fold over 5-HT2B (avoiding cardiac valvulopathy)[5]. However, in 2020, the FDA requested its voluntary withdrawal from the market after long-term clinical trial data indicated a statistically significant increase in the occurrence of various cancers[7].

  • Future Directions : Current research is pivoting toward utilizing the 3-benzazepine core for Triple Reuptake Inhibitors (TRIs) and selective 5-HT6 receptor antagonists for cognitive enhancement, emphasizing the scaffold's enduring versatility in neuropharmacology.

References

  • 7-Chlorolorcaserin . Wikipedia. URL: [Link]

  • Fenoldopam . Wikipedia. URL:[Link]

  • Lorcaserin: Worthy of Further Insights? Results from Recent Research . Bentham Science. URL:[Link]

  • SCH 23390: the first selective dopamine D1-like receptor antagonist . ResearchGate. URL:[Link]

  • Lorcaserin Hydrochloride: Preclinical Pharmacology . Portico. URL: [Link]

Sources

Technical Guide: 3-Benzazepine Binding Affinity & Protocols for 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the binding affinity, pharmacological profile, and experimental protocols for 3-benzazepine ligands at the serotonin 5-HT2C receptor . It specifically addresses the dual nature of the 3-benzazepine scaffold, exemplified by the selective agonist Lorcaserin and the high-affinity D1 antagonist/5-HT2C agonist SCH 23390 .

Executive Summary

The 3-benzazepine chemical scaffold is a cornerstone in serotonin 5-HT2C receptor pharmacology. While historically associated with dopamine D1 antagonism (e.g., SCH 23390 ), specific substitutions on the 3-benzazepine core yield highly selective 5-HT2C agonists (e.g., Lorcaserin ).

For researchers, this scaffold presents a unique technical challenge and opportunity:

  • Lorcaserin ([3H]-APD356): Used as a selective radioligand to probe 5-HT2C active states (Ki ~15 nM).[1][2]

  • SCH 23390 ([3H]-SCH 23390): While primarily a D1 probe, it binds 5-HT2C with higher affinity (Ki ~6–9 nM) than Lorcaserin. It acts as an agonist at 5-HT2C, requiring rigorous "masking" protocols to exclude D1 binding when used in mixed tissue preparations.

This guide provides the binding data, self-validating assay protocols, and signaling mechanisms necessary to utilize these ligands effectively.

Pharmacological Profile & Affinity Data[1][2][3][4][5][6][7][8]

The 3-benzazepine core exhibits a tight Structure-Activity Relationship (SAR). The introduction of a methyl group at the N-position and specific halogenation (e.g., 8-chloro) steers selectivity between Dopamine D1 and Serotonin 5-HT2C.

Comparative Binding Affinity Table ( values)
LigandChemical Class5-HT2C Affinity (

)
5-HT2A Affinity (

)
5-HT2B Affinity (

)
Dopamine D1 Affinity (

)
Functional Activity (5-HT2C)
Lorcaserin 3-Benzazepine15 nM 112 nM174 nM>10,000 nMFull Agonist
SCH 23390 3-Benzazepine6.0 – 9.3 nM 30 – 50 nM>1,000 nM0.2 nM Agonist
Mesulergine Ergoline0.6 nM3.0 nM--Antagonist
Spiperone Butyrophenone>1,000 nM1.0 nM--Antagonist

Critical Insight: SCH 23390 is often mischaracterized solely as a D1 antagonist. In 5-HT2C-rich tissues (e.g., choroid plexus) or assays lacking D1 blockade, [3H]SCH 23390 will label 5-HT2C receptors with high affinity.

Experimental Protocols

Protocol A: The "Masked" [3H]SCH 23390 Binding Assay

For detecting 5-HT2C receptors using the high-affinity ligand [3H]SCH 23390 while blocking D1 cross-reactivity.

Objective: Isolate 5-HT2C specific binding in tissue expressing both D1 and 5-HT2C (e.g., striatum, cortex).

Reagents:

  • Radioligand: [3H]SCH 23390 (Specific Activity: 70–87 Ci/mmol).

  • Masking Agent (Crucial): 100 nM SKF-83566 (Selective D1 antagonist) or 1 µM Sulpiride (if D2 blockade is also needed, though SCH 23390 is D1 selective).

  • Non-Specific Binding (NSB) Definer: 10 µM Mianserin or 10 µM Serotonin (5-HT) . Do not use SCH 23390 to define NSB, as it will displace both sites.

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend and repeat wash to remove endogenous serotonin.

  • Incubation System:

    • Total Binding: Membrane + [3H]SCH 23390 (0.2 – 5 nM) + 100 nM SKF-83566 .

    • Non-Specific Binding: Membrane + [3H]SCH 23390 + 100 nM SKF-83566 + 10 µM Mianserin .

  • Equilibrium: Incubate at 37°C for 60 minutes . (SCH 23390 binding to 5-HT2C is temperature-dependent and slower than D1 binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Validation: The

    
     obtained should match that of [3H]Mesulergine in the same tissue, while the 
    
    
    
    will be ~9 nM.
Protocol B: [3H]Lorcaserin Saturation Binding

For direct labeling of 5-HT2C agonist high-affinity states.

Objective: Measure the density of receptors in the high-affinity agonist state (


).

Workflow:

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4. Note: Mg2+ is required to stabilize the agonist-receptor-G-protein complex.

  • Incubation: Incubate membranes with [3H]Lorcaserin (0.5 – 20 nM) for 90 min at 25°C.

  • Differentiation:

    • To exclude 5-HT2A binding (since Lorcaserin has only ~7-fold selectivity vs 2A in some preps), add 100 nM Spiperone (blocks 5-HT2A but not 5-HT2C).

  • Counting: Liquid scintillation counting with efficiency correction.

Mechanistic Signaling Pathway

3-Benzazepines like Lorcaserin and SCH 23390 function as agonists at the 5-HT2C receptor, coupling primarily to the


 family. This results in the hydrolysis of PIP2 and mobilization of intracellular calcium.

G LIGAND 3-Benzazepine (Lorcaserin / SCH 23390) REC 5-HT2C Receptor (GPCR) LIGAND->REC Binding (Ki ~9-15nM) GPROT Gαq / Gα11 REC->GPROT Activation PLC PLCβ GPROT->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates CA Ca²⁺ Release ER->CA Efflux

Figure 1: Signal transduction pathway activated by 3-benzazepine agonists at the 5-HT2C receptor.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your binding data is accurate and not an artifact of cross-reactivity, apply these validation steps:

  • The Spiperone Test (5-HT2A Exclusion):

    • 5-HT2A receptors bind Spiperone with high affinity (

      
       ~1 nM), whereas 5-HT2C receptors have very low affinity (
      
      
      
      >1000 nM).
    • Test: Perform your 3-benzazepine binding assay in the presence of 10 nM Spiperone. If binding is displaced significantly (>20%), your ligand is cross-reacting with 5-HT2A.

  • The SKF-83566 Test (D1 Exclusion):

    • If using [3H]SCH 23390, perform a parallel tube with 100 nM SKF-83566.

    • Result: In pure 5-HT2C tissue (e.g., choroid plexus), SKF-83566 should not displace the signal. In striatum, it should displace ~80% (the D1 fraction), leaving the 5-HT2C fraction intact.

  • Mg2+ Sensitivity:

    • Agonist binding (Lorcaserin, SCH 23390) is sensitive to GTP analogs.[3]

    • Validation: Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog). This should uncouple the G-protein, converting receptors to the low-affinity state and significantly reducing specific binding of [3H]3-benzazepines. If binding remains unchanged, you may be labeling a non-receptor site or an antagonist state.

References

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics.

  • Millan, M. J., et al. (2001). "The 'selective' dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors." Psychopharmacology.

  • Hoyer, D., et al. (1986). "The D-1 dopamine receptor antagonist SCH 23390 also interacts potently with brain serotonin (5-HT2) receptors." European Journal of Pharmacology.

  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.

Sources

Chemical stability of 3H-3-benzazepine vs 1H-3-benzazepine isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of 3H-3-Benzazepine versus 1H-3-Benzazepine Isomers

Abstract

The 3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The existence of tautomeric isomers, specifically the 3H- and 1H-3-benzazepines, presents a critical consideration for drug development, as their relative stability can profoundly impact synthesis, formulation, shelf-life, and biological activity. This technical guide provides an in-depth analysis of the factors governing the chemical stability of these two isomers. By integrating foundational principles of heterocyclic chemistry with computational and experimental data from analogous systems, we establish the superior thermodynamic stability of the 3H-3-benzazepine isomer. This guide details the theoretical underpinnings of this stability difference, explores the influence of environmental factors on the tautomeric equilibrium, and outlines robust experimental protocols for assessing stability. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of 3-benzazepine-based therapeutics.

Introduction: The Significance of Tautomerism in 3-Benzazepines

The 3-benzazepine core is a seven-membered heterocyclic ring fused to a benzene ring, with the nitrogen atom at the 3-position. In its unsaturated form, it can exist as two primary prototropic tautomers: 1H-3-benzazepine and 3H-3-benzazepine. These are not resonance structures but distinct chemical entities in a dynamic equilibrium.

  • 1H-3-Benzazepine: An enamine structure, with the nitrogen atom participating in a conjugated system.

  • 3H-3-Benzazepine: An imine structure, where the nitrogen lone pair is not part of the extended π-system.

The position of this equilibrium is a critical parameter. A molecule that readily interconverts between tautomers can exhibit different physicochemical properties (solubility, pKa), receptor binding affinities, and metabolic profiles.[1][2] Understanding and controlling this tautomerism is therefore paramount for developing a stable and effective drug substance. This guide will elucidate the principles that dictate the stability of these isomers, with a strong emphasis on the general observation that the 3H-isomer represents the thermodynamic sink in this equilibrium.

Theoretical Framework for Isomeric Stability

The 1H-azepine ring system, if planar, would contain 8 π-electrons (six from the carbon double bonds and two from the nitrogen lone pair). According to Hückel's rule, this constitutes an anti-aromatic system, which is highly destabilizing. To mitigate this, 1H-azepines adopt a non-planar, boat-like conformation, which breaks the conjugation and relieves the anti-aromatic character. However, this contortion introduces significant ring strain.

In contrast, the 3H-3-benzazepine isomer does not involve the nitrogen lone pair in the cyclic π-system. The endocyclic double bonds form a non-aromatic 6 π-electron system within the seven-membered ring, avoiding the destabilizing anti-aromaticity of the 1H-isomer. This fundamental electronic difference is the principal reason for the greater intrinsic stability of the 3H-tautomer.[3]

The tautomeric relationship and the factors influencing the equilibrium are depicted below.

G cluster_1H 1H-3-Benzazepine (Enamine) cluster_3H 3H-3-Benzazepine (Imine) cluster_factors Influencing Factors isomer1 Less Stable (Higher Energy) - Antiaromatic character if planar - Adopts non-planar conformation - Susceptible to hydrolysis isomer2 More Stable (Lower Energy) - Non-aromatic 7-membered ring - Avoids antiaromatic destabilization - Thermodynamically favored isomer1->isomer2 Tautomerization (Equilibrium) factors Solvent Polarity pH Temperature Substituents (R¹, R²) factors->isomer1 Shifts Equilibrium factors->isomer2

Figure 1: Tautomeric equilibrium between 1H- and 3H-3-benzazepine and key influencing factors.

Comparative Stability Analysis

Computational Insights

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of isomers.[4] By calculating the Gibbs free energy (ΔG) of optimized structures, a quantitative comparison can be made. For analogous heterocyclic systems, DFT calculations consistently show the imine tautomer to be more stable than the corresponding enamine form in the gas phase.[5]

For the 3-benzazepine system, DFT calculations would be expected to show that the 3H-isomer is several kcal/mol more stable than the 1H-isomer. This energy difference is significant enough to ensure that the 3H-isomer is the overwhelmingly predominant species at equilibrium under standard conditions. The inclusion of solvent effects via a Polarizable Continuum Model (PCM) is crucial, as polar solvents can differentially stabilize the two tautomers, although this is unlikely to reverse the fundamental stability order.[6]

Experimental Evidence from Analogous Systems

Experimental studies on related benzodiazepine and azepine systems corroborate the theoretical predictions. NMR spectroscopy is a primary tool for investigating tautomeric equilibria in solution.[7][8]

  • Solvent Effects: Studies on benzodiazepines have shown that the equilibrium between tautomers is sensitive to solvent polarity and hydrogen-bonding capability.[7] In non-polar solvents like CDCl₃, forms with intramolecular hydrogen bonds are often favored. In polar, protic, or hydrogen-bond accepting solvents like DMSO-d₆ or methanol, the equilibrium can shift to favor the more polar tautomer that can engage in intermolecular hydrogen bonds with the solvent.[1][9] For the 3-benzazepine system, the 1H-enamine tautomer, with its N-H group, is a hydrogen bond donor, while the 3H-imine is an acceptor. It is expected that polar solvents will stabilize both, but the inherent energetic penalty of the 1H-isomer means the 3H-form will remain dominant.

  • pH Dependence: The pH of the medium can dramatically influence the stability and structure of benzazepines.[10][11][12] Under acidic conditions, the imine nitrogen of the 3H-isomer or the enamine nitrogen of the 1H-isomer can be protonated. Furthermore, the enamine functionality of the 1H-isomer is analogous to an enol and is susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening and irreversible degradation.[13] The imine of the 3H-isomer is generally more resistant to hydrolysis.

Degradation Pathways

The inherent chemical functionalities of the two isomers suggest different degradation liabilities. Forced degradation studies are used to probe these weaknesses under stress conditions.[14][15][16]

Stress ConditionLikely Impact on 1H-3-Benzazepine (Enamine)Likely Impact on 3H-3-Benzazepine (Imine)
Acid Hydrolysis Highly susceptible. Protonation of the enamine can lead to rapid hydrolysis and ring-opening.Less susceptible, but the imine can be hydrolyzed to a ketone/aldehyde and an amine under harsh conditions.
Base Hydrolysis Generally more stable than to acid, but degradation is possible.Generally stable.
**Oxidation (e.g., H₂O₂) **The electron-rich enamine double bond and the allylic C-H bonds are potential sites of oxidation.The imine nitrogen and benzylic C-H bonds are potential sites for oxidation (e.g., N-oxide formation).
Thermal & Photolytic May promote tautomerization to the more stable 3H-isomer or lead to complex degradation pathways.More thermally stable. Photolytic degradation may involve radical pathways.

Table 1: Predicted Susceptibility of 3-Benzazepine Isomers to Forced Degradation.

The higher reactivity of the enamine moiety makes the 1H-isomer the kinetically and thermodynamically less stable species, prone to both tautomerization and chemical degradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability profile of a substituted 3-benzazepine derivative, a combination of computational modeling and experimental testing is required.

Protocol 1: Computational Stability Assessment via DFT

This protocol outlines the steps to calculate the relative Gibbs free energy of the 1H- and 3H-tautomers.

G start 1. Build 3D Structures (1H- and 3H-isomers) opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) - Gas Phase start->opt freq 3. Frequency Calculation - Confirm minimum energy (no imaginary frequencies) - Obtain thermal corrections opt->freq solv 4. Solvation Modeling - Single-point energy calculation - Use optimized gas-phase geometry - Apply continuum model (e.g., PCM, SMD) freq->solv calc 5. Calculate Gibbs Free Energy (G) - G = E_solv + G_corr_gas solv->calc compare 6. Compare ΔG - ΔG = G(1H) - G(3H) - Determine relative stability calc->compare end Predominant Tautomer Identified compare->end

Figure 2: Workflow for DFT-based calculation of relative tautomer stability.

Methodology:

  • Structure Preparation: Build initial 3D structures of both the 1H- and 3H-3-benzazepine tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase. A common and reliable method is the B3LYP functional with a triple-zeta basis set like 6-311G(d,p).[4]

  • Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometries at the same level of theory. This confirms the structures are true energy minima (zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.

  • Solvation Energy Calculation: Using the optimized gas-phase geometry, perform a single-point energy calculation including a continuum solvation model (e.g., PCM or SMD) to approximate the effects of a solvent (e.g., water, DMSO).[3]

  • Gibbs Free Energy Calculation: The final Gibbs free energy in solution is calculated by adding the gas-phase thermal correction to the solution-phase electronic energy.

  • Analysis: The relative stability is determined by the difference in Gibbs free energy (ΔG). A positive ΔG for the reaction 3H → 1H indicates the 3H-isomer is more stable.

Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol uses NMR to identify and quantify the tautomers present in different solvent environments.

Methodology:

  • Sample Preparation: Prepare solutions of the 3-benzazepine compound at a concentration of ~5-10 mg/mL in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • 1H NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample. The presence of two distinct sets of signals corresponding to the different isomers would indicate a slow exchange on the NMR timescale. More commonly, a single set of averaged signals may be observed if the interconversion is fast.

  • Identification of Key Signals:

    • 1H-isomer (Enamine): Look for a characteristic N-H proton signal, which will be broad and its chemical shift may be highly dependent on solvent and concentration.

    • 3H-isomer (Imine): The absence of an N-H signal and the presence of characteristic signals for the CH₂ group at the 2-position and the C-H group at the 1-position.

  • 2D NMR for Confirmation: If signals are complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign the structures of the species present in solution.[7]

  • Quantification: If distinct signals for both tautomers are observed, the relative ratio can be determined by integrating non-overlapping signals unique to each isomer.

  • Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange, VT-NMR can be used to either slow the exchange (low temperature) to resolve individual tautomers or accelerate it (high temperature) to sharpen the averaged signals.

Protocol 3: Forced Degradation and Stability-Indicating HPLC Method

This protocol follows ICH Q1A(R2) guidelines to assess the intrinsic stability of the compound and develop a stability-indicating analytical method.[14][15]

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation start Stock Solution of 3-Benzazepine acid Acidic 0.1M HCl, 60°C base Basic 0.1M NaOH, 60°C ox Oxidative 3% H₂O₂, RT therm Thermal Solid, 80°C photo Photolytic ICH Light Box control Control (Unstressed) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/DAD Analysis (at t=0, 2, 8, 24h) ox->hplc therm->hplc photo->hplc control->hplc eval Assess Peak Purity (DAD) Identify Degradants (LC-MS) Calculate Mass Balance hplc->eval neutralize->hplc report Determine Degradation Pathways & Stability Profile eval->report

Figure 3: Workflow for a forced degradation study of a 3-benzazepine compound.

Methodology:

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation.[16]

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C.

    • Oxidation: Mix stock solution with 3-30% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize acidic and basic samples before injection.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution and a photodiode array (PDA) detector.

  • Data Evaluation:

    • Specificity: Check for co-elution of the parent peak with any degradants using peak purity analysis from the PDA data.

    • Degradant Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the major degradation products.

    • Mass Balance: Calculate the mass balance to ensure all major degradants are accounted for. The sum of the parent drug assay and the levels of all degradation products should ideally be close to 100%.[17]

Conclusion

The chemical stability of 3-benzazepine isomers is governed by fundamental principles of electronic structure and reactivity. The 3H-3-benzazepine tautomer is unequivocally the more stable isomer compared to the 1H-3-benzazepine form. This is primarily due to the avoidance of anti-aromatic destabilization present in the conjugated enamine system of the 1H-isomer. While environmental factors such as solvent and pH can influence the tautomeric equilibrium, the inherent stability of the 3H-imine form ensures it is the predominant species under typical synthetic and physiological conditions. Furthermore, the enamine functionality of the 1H-isomer renders it more susceptible to chemical degradation, particularly hydrolysis.

For drug development professionals, this means that synthetic routes should be designed to yield the 3H-isomer, and analytical methods must be capable of confirming its isomeric purity. The protocols provided in this guide offer a robust framework for computationally predicting, spectroscopically confirming, and experimentally challenging the stability of novel 3-benzazepine derivatives, ensuring the development of safe, stable, and efficacious therapeutics.

References

  • NMR Spectroscopic and Theoretical Studies on Tautomerism and Isomerism of Perfluoroalkyl-Substituted 1,5-Benzodiazepines. (2020). ResearchGate. [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. (2019). Organic & Biomolecular Chemistry. [Link]

  • NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines. (2013). PubMed. [Link]

  • NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. (2025). ResearchGate. [Link]

  • Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (2015). PubMed. [Link]

  • Experimental and Theoretical Studies of a One-Flask Synthesis of 3H-1-Benzazepines from 2-Haloanilines and α,β-Unsaturated Ketones. (2025). ResearchGate. [Link]

  • Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. (N.A.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. (2025). ResearchGate. [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2022). ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. (N.A.). Prime Scholars. [Link]

  • Tautomerism and Density Functional Theory. (N.A.). ResearchGate. [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (N.A.). PMC. [Link]

  • Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. (2025). ResearchGate. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (N.A.). Onyx Scientific. [Link]

  • Energy level diagram of the parent compounds (3 b) and it tautomers. (N.A.). ResearchGate. [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (N.A.). SCIRP. [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][18]diazepine-3-carboxylate does not influence bioavailability. (N.A.). PMC. [Link]

  • Previous studies on the synthesis of 2,3-dihydro-1H-3-benzazepine derivatives. (N.A.). ResearchGate. [Link]

  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (N.A.). RSC Publishing. [Link]

  • Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. (2007). PubMed. [Link]

  • DFT study of tautomerism in azirine and related systems. (2010). CoLab.ws. [Link]

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (N.A.). PMC. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2026). PMC. [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (N.A.). PMC. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (N.A.). PharmaTutor. [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (N.A.). ResearchGate. [Link]

  • Solvent effect on tautomeric equilibria and dipole moments of some alpha substituted benzoylacetanilides. (N.A.). Semantic Scholar. [Link]

  • arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. (2022). arXiv. [Link]

  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[19]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019). PubMed. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]

  • Focal Point Evaluation of Energies for Tautomers and Isomers for 3-hydroxy-2-butenamide: Evaluation of Competing Internal Hydrogen Bonds of Types -OH…O=, -OH…N, -NH…O=, and CH…X (X=O and N). (N.A.). PMC. [Link]

  • What impact does tautomerism have on drug discovery and development?. (N.A.). PMC. [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. (N.A.). Hilaris Publisher. [Link]

  • Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. (N.A.). PMC. [Link]

  • Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]

  • Impact of pH on Tautomerization in Alkaloids. (2025). Patsnap. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the 7 and 8 Positions on the 3H-3-Benzazepine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-3-benzazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent and selective modulation of dopamine and serotonin receptors.[1][2] Functionalization of the aromatic ring, particularly at the 7 and 8 positions, is crucial for modulating the pharmacological profile of these compounds. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of the 7 and 8 positions of the 3H-3-benzazepine ring system. We will cover electrophilic aromatic substitution to introduce key functional groups, followed by modern palladium-catalyzed cross-coupling reactions for the construction of diverse C-C and C-N bonds.

Introduction: The Significance of 7- and 8-Substituted 3-Benzazepines

The 3-benzazepine framework is a key structural motif in a variety of pharmacologically active compounds.[3] Notable examples include Fenoldopam, a D1 dopamine receptor agonist used for the treatment of hypertension, and Lorcaserin, a selective 5-HT2C receptor agonist previously used for weight management.[3] The substitution pattern on the aromatic ring plays a pivotal role in determining the receptor affinity, selectivity, and overall pharmacokinetic properties of these molecules.

Specifically, modifications at the 7 and 8 positions have been shown to be critical for activity at dopamine receptors. For instance, 7,8-dihydroxy substitution is a common feature in many potent D1 agonists.[4] The introduction of different substituents at these positions allows for a fine-tuning of the molecule's electronic and steric properties, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved therapeutic profiles.

This application note will provide detailed, field-proven protocols for the synthesis of key 7- and 8-substituted 3-benzazepine intermediates and their subsequent elaboration using modern synthetic methodologies.

Overall Synthetic Strategy

Our approach to the functionalization of the 7 and 8 positions of the 3H-3-benzazepine scaffold is a two-pronged strategy. First, we will employ classical electrophilic aromatic substitution reactions to install functional groups that can act as "handles" for further modification. Subsequently, we will utilize the power of modern palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents with high efficiency and selectivity.

synthetic_strategy 3H-3-Benzazepine Core 3H-3-Benzazepine Core Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3H-3-Benzazepine Core->Electrophilic Aromatic Substitution 7-Halo/Nitro-3-benzazepine 7-Halo/Nitro-3-benzazepine Electrophilic Aromatic Substitution->7-Halo/Nitro-3-benzazepine Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 7-Halo/Nitro-3-benzazepine->Pd-Catalyzed Cross-Coupling Functional Group Interconversion Functional Group Interconversion 7-Halo/Nitro-3-benzazepine->Functional Group Interconversion 7-Aryl/Alkynyl/Amino-3-benzazepine 7-Aryl/Alkynyl/Amino-3-benzazepine Pd-Catalyzed Cross-Coupling->7-Aryl/Alkynyl/Amino-3-benzazepine 8-Amino/Hydroxy-3-benzazepine 8-Amino/Hydroxy-3-benzazepine Functional Group Interconversion->8-Amino/Hydroxy-3-benzazepine

Caption: Overall strategy for functionalizing the 3H-3-benzazepine core.

Protocol 1: Electrophilic Aromatic Substitution for Direct Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct introduction of functional groups onto the benzene ring of the 3-benzazepine core.[5][6][7] The electron-donating nature of the alkyl portion of the azepine ring directs electrophiles primarily to the ortho and para positions relative to the annulated carbon atoms. In the case of the 3-benzazepine system, this corresponds to the 6, 7, 8, and 9 positions. Careful control of reaction conditions can allow for selective functionalization.

A. Halogenation: Introducing a Versatile Handle

Halogenated 3-benzazepines, particularly bromo and iodo derivatives, are key intermediates for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • 2,3,4,5-Tetrahydro-1H-3-benzazepine

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol for Bromination at the 7-Position:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.) in dichloromethane (DCM).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine.

Expertise & Experience: The choice of solvent and temperature is critical for achieving high regioselectivity. The use of a non-polar solvent like DCM at low temperatures generally favors mono-substitution at the most activated position. For iodination, NIS in acetonitrile is a reliable system.

B. Nitration: A Gateway to Amino and Hydroxy Groups

Nitration of the 3-benzazepine core provides a direct route to nitro-substituted derivatives, which can be readily converted to valuable amino and hydroxy functionalities.

Materials:

  • 2,3,4,5-Tetrahydro-1H-3-benzazepine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol for Nitration:

  • Reaction Setup: In a flask, cool concentrated sulfuric acid to 0 °C.

  • Substrate Addition: Slowly add 2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.) to the cold sulfuric acid with vigorous stirring.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture to the solution of the benzazepine in sulfuric acid, maintaining the temperature below 5 °C.

  • Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography to isolate the nitro-substituted 3-benzazepine isomers.

Trustworthiness: This protocol is self-validating through careful monitoring of the reaction temperature to prevent over-nitration and ensure safety. The product distribution can be confirmed by NMR spectroscopy and comparison with literature data for similar compounds.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering a modular approach to the synthesis of diverse libraries of 3-benzazepine derivatives.[8][9]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the arylation of 7-halo-3-benzazepines.[10]

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Toluene or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk tube, add 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and degassed solvent (e.g., toluene/water mixture).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine92
33-Pyridinylboronic acid7-(3-Pyridinyl)-2,3,4,5-tetrahydro-1H-3-benzazepine78

Table 1: Representative examples of Suzuki-Miyaura coupling on 7-bromo-3-benzazepine.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 7-position.[11][12][13]

Materials:

  • 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or 1,4-dioxane

Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd2(dba)3, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the product by column chromatography.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups for further transformations.[14][15][16]

Materials:

  • 7-Iodo-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Terminal alkyne

  • Palladium(II) chloride (PdCl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask, add 7-iodo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, the terminal alkyne (1.5 eq.), and the amine base (e.g., Et3N, 3.0 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Functional Group Interconversion at the 8-Position

The functional groups introduced via electrophilic aromatic substitution can be further manipulated to access other desired functionalities. A key example is the reduction of a nitro group to an amine.

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH) or Acetic acid (AcOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Protocol for Nitro Group Reduction:

  • Reaction Setup: In a round-bottom flask, dissolve the 8-nitro-3-benzazepine derivative (1.0 eq.) in ethanol.

  • Reducing Agent Addition: Add tin(II) chloride dihydrate (5.0 eq.) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and concentrate the solvent. Add water and basify with NaOH solution to pH > 10.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to afford the 8-amino-2,3,4,5-tetrahydro-1H-3-benzazepine.

Conclusion

The protocols outlined in this application note provide a robust and versatile toolbox for the functionalization of the 7 and 8 positions of the 3H-3-benzazepine scaffold. By combining classical electrophilic aromatic substitution with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of substituted 3-benzazepines for investigation in drug discovery programs. The presented methodologies are designed to be reliable and scalable, providing a solid foundation for the synthesis of novel and potent therapeutic agents based on this privileged heterocyclic core.

References

  • Fuchs, J. R.; Funk, R. L. Intramolecular Electrophilic Aromatic Substitution Reactions of 2-Amidoacroleins: A New Method for the Preparation of Tetrahydroisoquinolines, Tetrahydro-3-benzazepines, and Hexahydro-3-benzazocines. Org. Lett.2001 , 3 (21), 3349–3351. [Link]

  • Chumpradit, S.; Kung, M. P.; Billings, J.; Kung, H. F. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. J. Med. Chem.1992 , 35 (24), 4492-7. [Link]

  • Weinstock, J.; et al. The Synthesis of Hydroxytrifluoromethyl 3H-Benzazepines. J. Heterocycl. Chem.1980 , 17, 1369-1372. [Link]

  • Andersson, P. G.; et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Org. Lett.2022 , 24 (10), 1937–1942. [Link]

  • Grolik, J.; et al. Ready access to 7,8-dihydroindolo[2,3-d][17]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein J. Org. Chem.2022 , 18, 108-116. [Link]

  • Cizikovs, A.; et al. Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization with CaC2 as the Acetylene Source. Org. Lett.2024 . [Link]

  • Nikhil, P.; et al. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chem. Commun.2017 , 53, 8671-8693. [Link]

  • Wentland, M. P.; et al. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds. J. Med. Chem.1980 , 23 (1), 71-4. [Link]

  • Caporale, A.; et al. Palladium-Catalyzed Benzodiazepines Synthesis. Molecules2020 , 25 (11), 2689. [Link]

  • Gini, A.; et al. Synthesis of 3-Benzazepines by Metal-Free Oxidative C–H Bond Functionalization–Ring Expansion Tandem Reaction. Angew. Chem. Int. Ed.2017 , 56 (48), 15462-15466. [Link]

  • Diao, T. A Simple and Versatile Amide Directing Group for C–H Functionalizations. ACS Catal.2017 , 7 (8), 5034–5047. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Van der Eycken, J.; et al. ChemInform Abstract: Heck-Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. ChemInform2011 , 42 (34). [Link]

  • Keana, J. F. W.; et al. Synthesis of Racemic 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. J. Med. Chem.1996 , 39 (15), 2970–2978. [Link]

  • Ackermann, L. A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chem. Rev.2016 , 116 (15), 8772-8833. [Link]

  • Process for the synthesis of benzazepine deriv
  • Chen, J.; et al. Recent Advances in C–H Functionalization. J. Org. Chem.2016 , 81 (3), 739–762. [Link]

  • Luo, F.; et al. The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and[4][4]-Sigmatropic Rearrangement. Angew. Chem. Int. Ed.2024 . [Link]

  • Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. Molbase. [Link]

  • Buchwald, S. L.; et al. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Org. Lett.2013 , 15 (16), 4214–4217. [Link]

  • Chumpradit, S.; et al. (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. J. Med. Chem.1992 , 35 (24), 4492-4497. [Link]

  • Process for the synthesis of benzazepine deriv
  • Soderberg, T. 3.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). In Chemistry LibreTexts; 2026. [Link]

  • Huang, Y.; et al. Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angew. Chem. Int. Ed.2012 , 51 (29), 7242–7245. [Link]

  • Wang, R.; et al. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules2021 , 26 (11), 3326. [Link]

  • Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 1035–1043. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. Electrophilic Aromatic Substitution Mechanism. In Master Organic Chemistry; 2017. [Link]

  • Sonogashira coupling. In Wikipedia; 2024. [Link]

  • Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]

  • Soderberg, T. Chemistry of Benzene: Electrophilic Aromatic Substitution. In Chemistry LibreTexts; 2022. [Link]

  • Gschnaidt, J.; et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J. Med. Chem.2000 , 43 (4), 664-74. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Solvent Effects in Organic Chemistry; 2024. [Link]

  • Taher, A.; et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2025 , 15 (12), 1123. [Link]

  • Anderson, R. F.; et al. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. J. Org. Chem.2005 , 70 (15), 6021–6033. [Link]

  • Sonogashira coupling. In YouTube; 2019. [Link]

  • Andersson, P. G.; et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Org. Lett.2022 , 24 (10), 1937–1942. [Link]

  • Wang, X.; et al. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. J. Org. Chem.2016 , 81 (15), 6337–6344. [Link]

Sources

Topic: Preparation of 3H-3-Benzazepine Hydrochloride Salts for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and formulation of 3H-3-benzazepine hydrochloride salts intended for in vivo research. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data. We delve into the rationale behind key procedural steps, from initial synthesis to final dosing solution preparation, emphasizing robust quality control (QC) as a cornerstone of trustworthy preclinical research.

Introduction: The Rationale for Hydrochloride Salts in Preclinical Research

The 3H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including receptor antagonists and agonists.[1][2][3] For these compounds to be evaluated in living systems, they must be formulated into a delivery system that ensures appropriate bioavailability and stability. The parent "free base" form of many benzazepine derivatives is often a lipophilic molecule with poor aqueous solubility, making direct administration in physiological media challenging.

Converting the basic nitrogen atom within the benzazepine structure to a hydrochloride (HCl) salt is a common and highly effective strategy to overcome these limitations.[4][5] Salt formation drastically alters the physicochemical properties of the active pharmaceutical ingredient (API), typically leading to:

  • Enhanced Aqueous Solubility: The ionized salt form is generally far more soluble in water and physiological buffers than the neutral free base, which is critical for preparing homogenous solutions for intravenous, intraperitoneal, or oral administration.[5][6][7]

  • Improved Stability: Crystalline salts are often more chemically and physically stable than their free base counterparts, reducing the risk of degradation during storage and handling.[7]

  • Consistent Bioavailability: A well-defined, soluble salt form helps ensure more predictable absorption and pharmacokinetic profiles compared to a poorly soluble free base, which can suffer from variable dissolution rates.[4][5]

This guide provides a systematic workflow to prepare and validate 3H-3-benzazepine HCl salts, ensuring that the test article used in in vivo studies is of verifiable identity, purity, and quality.

Overall Experimental Workflow

The preparation of a 3H-3-benzazepine HCl salt for in vivo use is a multi-stage process that integrates chemical synthesis with rigorous analytical validation and careful formulation. Each stage is critical for the integrity of the subsequent preclinical study.

G cluster_1 Part 2: Quality Control & Characterization cluster_2 Part 3: In Vivo Formulation Synthesis Protocol 1: Synthesize 3H-3-Benzazepine (Free Base) SaltFormation Protocol 2: Convert to Hydrochloride Salt Synthesis->SaltFormation QC Analytical Validation: Purity, Identity, Salt Stoichiometry SaltFormation->QC Crude HCl Salt Formulation Protocol 3: Prepare Dosing Solution QC->Formulation QC-Released Batch InVivo In Vivo Administration (e.g., PK, PD, Efficacy Studies) Formulation->InVivo Sterile-filtered Dosing Solution

Caption: High-level workflow from synthesis to in vivo application.

Part 1: Synthesis and Salt Formation Protocols

Protocol 1: Synthesis of 3H-3-Benzazepine Free Base (Generalized)

Principle: The synthesis of the core 3H-3-benzazepine ring system can be achieved through various published methods.[1][3][8] A common strategy involves the intramolecular cyclization of a suitable precursor. This protocol outlines a generalized approach; researchers must adapt it based on the specific substitution patterns of their target molecule, referencing appropriate literature.[9]

Methodology:

  • Precursor Synthesis: Synthesize the requisite open-chain precursor. For example, an N-[2-(2-iodophenyl)ethyl]phenacylamine derivative for an intramolecular Barbier reaction.[9]

  • Cyclization Reaction:

    • Under an inert atmosphere (e.g., Argon), dissolve the precursor in an appropriate anhydrous solvent (e.g., THF).

    • Cool the reaction mixture to the required temperature (e.g., -78 °C).

    • Slowly add the cyclization reagent (e.g., n-BuLi for Barbier-type reactions or a catalyst for reductive cyclizations).

    • Allow the reaction to proceed for the specified time, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Quenching:

    • Carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated ammonium chloride solution).

    • Allow the mixture to warm to room temperature.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product using column chromatography on silica gel. The eluent system will depend on the polarity of the specific benzazepine derivative and should be determined empirically using TLC.

    • Combine the pure fractions and evaporate the solvent to yield the 3H-3-benzazepine free base.

    • Confirm the structure and purity via ¹H NMR and LC-MS before proceeding.

Protocol 2: Conversion to the Hydrochloride Salt

Principle: This is a straightforward acid-base reaction. The basic nitrogen of the benzazepine is protonated by hydrochloric acid to form the ammonium salt. The choice of solvent is critical to ensure precipitation of the salt while leaving impurities in solution. Using a pre-titrated solution of HCl in a solvent like diethyl ether or methanol prevents the addition of excess acid and water.[5][10]

Methodology:

  • Dissolution: Dissolve the purified 3H-3-benzazepine free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether, ethyl acetate, or methanol are common choices.

  • Acidification:

    • While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2.0 M HCl in diethyl ether or methanol) dropwise. Add exactly 1.0 to 1.05 equivalents of HCl.

    • Causality: A slight excess of HCl ensures complete conversion, but a large excess can sometimes lead to the formation of unstable bis-HCl complexes or increase hygroscopicity.[11]

  • Precipitation and Isolation:

    • Upon addition of HCl, the hydrochloride salt will typically precipitate out of non-polar solvents like diethyl ether as a solid.

    • Continue stirring the resulting slurry at room temperature or 0 °C for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.

  • Drying:

    • Dry the resulting white to off-white solid under high vacuum at a controlled temperature (e.g., 40-50 °C) for several hours to remove all residual solvent. The final product should be a fine, free-flowing powder.

G cluster_0 Synthesis & Purification cluster_1 Salt Formation Start Starting Materials Reaction Cyclization Reaction (e.g., Intramolecular Barbier) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify FreeBase Purified Free Base Purify->FreeBase Dissolve Dissolve Free Base (Anhydrous Solvent) FreeBase->Dissolve Proceed to Salt Formation AddHCl Add 1.05 eq. HCl in Ether/MeOH Dissolve->AddHCl Precipitate Precipitation & Stirring AddHCl->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Drying under High Vacuum Filter->Dry FinalSalt Final HCl Salt Powder Dry->FinalSalt

Caption: Detailed workflow for synthesis and salt formation.

Part 2: Physicochemical Characterization and Quality Control (QC)

Principle: Before any in vivo experiment, the identity, purity, and integrity of the test compound must be unequivocally confirmed. This is a non-negotiable step for ensuring data reproducibility and for adhering to regulatory guidelines for preclinical research.[12][13][14] A comprehensive Certificate of Analysis (CoA) should be generated for each batch.

Data Summary: QC Tests and Acceptance Criteria for In Vivo Grade Compounds

ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the expected structure.Confirms the chemical structure of the organic moiety.
LC-MSObserved mass matches the calculated mass [M+H]⁺.Confirms the molecular weight of the free base cation.
Purity HPLC-UV≥98% purity by peak area.Ensures that observed biological effects are due to the target compound, not impurities.[15]
Salt Stoichiometry Elemental Analysis%Cl within ±0.4% of the calculated value for the mono-HCl salt.Confirms the correct 1:1 ratio of the benzazepine to HCl.
Appearance Visual InspectionWhite to off-white crystalline solid.A basic check for gross contamination or degradation.
Solubility Shake-flask MethodQuantitative value in the intended in vivo vehicle (e.g., >10 mg/mL in saline).Determines if the compound can be formulated at the required concentration for dosing.[16]
Residual Solvents GC-HSMeets ICH Q3C limits.Ensures that toxic organic solvents from the synthesis are removed.
Moisture Content Karl Fischer TitrationTypically <1.0% w/w.High water content can affect stability and accurate weighing.[6]

Part 3: Formulation for In Vivo Administration

Principle: The goal of formulation is to create a simple, safe, and stable liquid dosage form that allows for accurate administration to animals.[17][18] For water-soluble HCl salts, a simple aqueous solution is often the preferred and most robust formulation.

Causality Behind Formulation Choices:

  • Vehicle Selection: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the first choices as they are isotonic and physiologically compatible. If solubility is insufficient, co-solvents like PEG-400 or cyclodextrin-based vehicles may be explored, but these can have their own physiological effects and should be used with caution.[17]

  • pH Adjustment: The pH of the final solution is critical. While the HCl salt itself will create an acidic solution, the pH should ideally be adjusted to be as close to physiological pH (~7.4) as possible to minimize injection site irritation.[19] However, raising the pH can cause the salt to convert back to the poorly soluble free base if the pH approaches the compound's pKa.[19] A balance must be struck, and the stability of the compound at the final pH must be confirmed.

  • Sterility: For parenteral routes (IV, IP, SC), the final dosing solution must be sterile-filtered to prevent infection.

Protocol 3: Preparation of a Dosing Solution (e.g., 10 mg/mL in Saline)

Methodology:

  • Calculation: Calculate the amount of the 3H-3-benzazepine HCl salt needed. Important: Remember to correct for the molecular weight of the HCl counter-ion. For example, if the free base MW is 300 g/mol , the HCl salt MW is 336.5 g/mol . To get a 10 mg/mL solution of the free base equivalent, you would weigh out (336.5 / 300) * 10 mg = 11.22 mg of the salt per mL of vehicle.

  • Weighing: Accurately weigh the calculated amount of the QC-passed HCl salt into a sterile, tared container (e.g., a glass vial).

  • Dissolution:

    • Add approximately 80% of the final required volume of the sterile vehicle (e.g., 0.9% saline).

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain. A solution is required for IV administration.[17]

  • pH Measurement & Adjustment (If Necessary):

    • Measure the pH of the solution.

    • If adjustment is needed and the compound is stable at a higher pH, add dilute NaOH or HCl dropwise until the target pH is reached.

  • Final Volume Adjustment: Add the vehicle to reach the final desired volume (QS - Quantum Satis). Mix thoroughly to ensure homogeneity.[20]

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile syringe filter (e.g., 0.22 µm PVDF) to the syringe.

    • Filter the solution into a final sterile storage vial. This step removes any potential microbial contamination.

  • Storage and Use: Store the final dosing solution as dictated by stability studies (e.g., at 4 °C, protected from light). It is best practice to prepare formulations fresh just before use to minimize instability.[17]

G start QC-Released 3H-3-Benzazepine HCl calc 1. Calculate Mass (Correct for Salt MW) start->calc weigh 2. Accurately Weigh Compound calc->weigh dissolve 3. Dissolve in ~80% Vehicle (e.g., Saline) weigh->dissolve ph_check 4. Check pH (Adjust if needed) dissolve->ph_check qs 5. QS to Final Volume ph_check->qs filter 6. Sterile Filter (0.22 µm) into Final Vial qs->filter end Sterile Dosing Solution Ready for In Vivo Use filter->end

Caption: Step-by-step workflow for in vivo dosing solution preparation.

References

  • Kymos. (2025). Quality control of small molecules.
  • Benchchem. (n.d.). Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules.
  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs.
  • Patel, P. A., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Bashir, R., et al. (n.d.).
  • Jackson, D., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Andersson, P. G., et al. (2022).
  • Patel, P. A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Kumar, A., et al. (2017). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. Molecular Neurobiology.
  • Kone, L., et al. (2023).
  • Jyothi, G., et al. (2016). Formulation development and in vivo evaluation of mouth dissolving films containing Palonosetron HCl.
  • Dzyabchenko, A., et al. (n.d.). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Crystal Growth & Design.
  • Admescope. (2019).
  • ResearchGate. (n.d.). Synthesis of New 1,2Diphenyl4,5-dihydro-3H-3-benzazepines.
  • Pharmaceutical Technology. (2011).
  • Journal of Pharmaceutical Sciences. (2019).
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • Google Patents. (n.d.). CN101941944A - Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt.
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.
  • Contract Pharma. (2021). Preparing for Preclinical Testing: A Readiness Checklist.
  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development.
  • UWM. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • National Center for Biotechnology Information. (n.d.).
  • Andersson, P. G., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
  • Semantic Scholar. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One.
  • Aziz, M. W., et al. (n.d.).

Sources

High-Resolution Mapping of Dopamine D1-Like Receptors Using 3H-3-Benzazepine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 3-benzazepine class of ligands, most notably [3H]SCH 23390 , revolutionized dopamine receptor research by providing the first highly selective tools to distinguish D1-like (D1, D5) from D2-like receptors. Despite the emergence of newer compounds, tritiated benzazepines remain the gold standard for autoradiographic mapping and saturation binding due to their high affinity (


 nM) and well-characterized kinetic profiles.

However, the "selectivity" of these ligands is conditional. Without precise experimental controls—specifically regarding serotonergic cross-reactivity—data interpretation can be fatally flawed. This guide provides a field-proven, self-validating framework for using 3H-3-benzazepines to map D1 receptors with high fidelity.

Ligand Profile & Selection Strategy

While several benzazepines exist, two dominate the landscape: [3H]SCH 23390 and [3H]NNC 112 . Understanding their distinct pharmacological profiles is critical for experimental design.

Table 1: Comparative Ligand Profile
Feature[3H]SCH 23390 [3H]NNC 112
Primary Target Dopamine D1, D5 (

nM)
Dopamine D1, D5 (

nM)
Critical Cross-Reactivity 5-HT2A and 5-HT2C (

nM)
5-HT2A (lower affinity than SCH)
Specific Activity Typically 60–85 Ci/mmolTypically 70–87 Ci/mmol
Lipophilicity Moderate (Good wash-out)High (Requires stringent washing)
Best Application General D1 mapping; Saturation bindingPET studies; Low-density regions
Required Masking Agent Ketanserin or Mianserin (30–100 nM)Ketanserin (if 5-HT2 density is high)
The "Serotonin Problem" (Expert Insight)

[3H]SCH 23390 is not purely D1-selective in tissues rich in serotonin receptors (e.g., cortex). In the absence of a blocker, up to 20-30% of the signal in the cortex may represent 5-HT2 binding.

  • Directive: You must include a 5-HT2 antagonist (e.g., 30–50 nM ketanserin) in the incubation buffer for cortical or limbic tissue mapping. This concentration blocks 5-HT2 sites without displacing [3H]SCH 23390 from D1 sites.

Experimental Logic & Workflow

The following diagram illustrates the critical decision pathways and experimental logic for ensuring specificity.

D1_Mapping_Logic Start Experimental Goal: Map D1 Receptors Tissue_Select Select Tissue Region Start->Tissue_Select Striatum Striatum / Accumbens (High D1, Low 5-HT2) Tissue_Select->Striatum Cortex Cortex / Hippocampus (Mixed D1 / 5-HT2) Tissue_Select->Cortex Buffer_Prep Prepare Buffer: 50 mM Tris-HCl, pH 7.4 + 120 mM NaCl, 5 mM KCl + 2 mM CaCl2, 1 mM MgCl2 Striatum->Buffer_Prep Cortex->Buffer_Prep Masking_Decision Add Masking Agent? Buffer_Prep->Masking_Decision No_Mask No Masking Required (Optional: 30 nM Ketanserin) Masking_Decision->No_Mask Striatum Yes_Mask MANDATORY: Add 30-50 nM Ketanserin Masking_Decision->Yes_Mask Cortex/Limbic Incubation Incubation: 60-90 min @ RT (25°C) No_Mask->Incubation Yes_Mask->Incubation NSB_Def Define Non-Specific Binding (NSB): 1 µM (+)-Butaclamol OR 1 µM SCH 23390 (Cold) Incubation->NSB_Def

Caption: Decision logic for buffer composition. Note the mandatory inclusion of Ketanserin for cortical tissues to mask 5-HT2 cross-reactivity.

Protocol A: In Vitro Receptor Autoradiography

This protocol is designed for spatial resolution (mapping distribution).

Materials
  • Ligand: [3H]SCH 23390 (PerkinElmer/Revvity or similar).

  • Masking Agent: Ketanserin tartrate.

  • Displacer (NSB): (+)-Butaclamol or SCH 23390 (non-radioactive).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Slides: Superfrost Plus, stored at -80°C.

Step-by-Step Methodology
  • Tissue Preparation:

    • Cut 10–20 µm cryostat sections. Thaw-mount onto gelatin-coated or Superfrost slides.

    • Critical: Dry slides under a cool air stream for at least 60 minutes. Store at -80°C if not using immediately.

  • Pre-Incubation (Endogenous Clearance):

    • Action: Incubate slides in Buffer (without ligand) for 20 minutes at Room Temperature (RT).

    • Reason: This removes endogenous dopamine which interferes with binding, and proteolytic enzymes.

  • Main Incubation (Binding):

    • Total Binding: Incubate in Buffer + 0.5–2.0 nM [3H]SCH 23390 + 40 nM Ketanserin .

    • Non-Specific Binding (NSB): Incubate adjacent slides in the above solution + 1 µM (+)-Butaclamol .

    • Duration: 60–90 minutes at RT (25°C).

    • Note: Do not use Ascorbic Acid unless absolutely necessary (can destabilize some ligands), but if oxidation is a concern, use 0.1%.

  • Washing (Signal-to-Noise Optimization):

    • Step 1: Dip in ice-cold buffer (5 seconds).

    • Step 2: Wash in ice-cold buffer (5 minutes).

    • Step 3: Wash in ice-cold buffer (5 minutes).

    • Step 4: Quick dip in ice-cold distilled water (removes salts to prevent crystallization).

    • Drying: Immediately dry under a stream of cool, dry air. Do not allow slow air drying.

  • Exposure & Imaging:

    • Expose to Tritium-sensitive phosphor screens (3–7 days) or Hyperfilm-3H (2–6 weeks).

    • Include 3H-Microscales (standards) in every cassette for conversion of optical density to fmol/mg protein.

Protocol B: Membrane Homogenate Binding

This protocol is designed for quantitative pharmacology (


, 

).
Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue (e.g., striatum) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 20,000 x g for 15 min. Discard supernatant.

    • Resuspend pellet and repeat centrifugation (wash step).

    • Resuspend final pellet in Assay Buffer to a concentration of ~0.2–0.5 mg protein/mL.

  • Assay Setup (Total Volume 250–500 µL):

    • Tube A (Total): 50 µL [3H]SCH 23390 (0.1–5.0 nM range) + 50 µL Buffer + 150 µL Membrane.

    • Tube B (NSB): 50 µL [3H]SCH 23390 + 50 µL (+)-Butaclamol (1 µM final) + 150 µL Membrane.

    • Include 40 nM Ketanserin in the buffer if using cortical tissue.

  • Equilibrium Incubation:

    • Incubate at 25°C (RT) for 60 minutes.

    • Validation: Equilibrium is reached when binding no longer increases with time. 60 mins is standard for SCH 23390.

  • Termination (Filtration):

    • Rapidly filter through GF/B filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce filter binding).

    • Wash 3x with 4 mL ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count.

Data Analysis & Interpretation

Calculating Specific Binding

[1]
  • Acceptable Specific Binding ratio: >80% in striatum; >60% in cortex (with masking).

Saturation Analysis (Scatchard/Rosenthal)

Plot Bound/Free (Y-axis) vs. Bound (X-axis) .

  • Slope:

    
    
    
  • X-Intercept:

    
     (Receptor Density)[1]
    
  • Linearity: A linear plot indicates a single binding site. A curvilinear plot with SCH 23390 usually indicates failure to mask 5-HT2 sites or the presence of high-affinity/low-affinity states.

Workflow Visualization: Autoradiography

AutoRad_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Termination Sect Cryosection (10-20 µm) Dry Dry Slides (60 min) Sect->Dry PreInc Pre-Incubation (Buffer only, 20 min) Dry->PreInc Inc Ligand Incubation [3H]SCH 23390 + Ketanserin (60-90 min) PreInc->Inc Wash Ice-Cold Wash (2 x 5 min) Inc->Wash Dip dH2O Dip Wash->Dip Dry2 Rapid Dry Dip->Dry2

Caption: Step-by-step workflow for In Vitro Receptor Autoradiography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Filter binding (homogenates)Pre-soak GF/B filters in 0.3% PEI.
Insufficient washingIncrease wash volume or number of washes (keep cold!).
Ligand concentration too highDo not exceed 10x Kd (~2-3 nM) for mapping.
Low Specific Signal Tissue degradationEnsure slides are stored at -80°C and dried properly.[2]
Endogenous DopamineIncrease pre-incubation time to 30 mins.
Curvilinear Scatchard 5-HT2 contaminationAdd Ketanserin.
Oxidation of ligandUse fresh ligand; add 0.1% ascorbic acid (check pH).

References

  • Bourne, J. A. (2001). SCH 23390: The first selective dopamine D1-like receptor antagonist.[3] CNS Drug Reviews, 7(4), 399-414.

  • Billard, W., et al. (1984). Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist, to dopamine D-1 receptors in rat striatum.[4][5] Life Sciences, 35(18), 1885-1893.

  • Savasta, M., Dubois, A., & Scatton, B. (1986). Autoradiographic localization of D1 dopamine receptors in the rat brain with [3H]SCH 23390.[6][7] Brain Research, 375(2), 291-301.

  • Bischoff, S., et al. (1986). [3H]SCH 23390 binds to 5-HT1C and 5-HT2 receptors in rat brain in vitro. European Journal of Pharmacology, 129(3), 367-370.

  • Hall, H., et al. (1988).[8] Human dopamine receptor subtypes—in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride.[8] Journal of Neural Transmission, 73, 7–21.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Tetrahydro-3H-3-benzazepine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THB-OX-PREV-001
Subject: Prevention of oxidative degradation in benzazepine scaffolds

Executive Summary

You are accessing the technical guide for the storage and handling of 2,3,4,5-tetrahydro-3H-3-benzazepine and its bioactive derivatives (e.g., Fenoldopam, SCH-23390). These pharmacophores possess two primary chemical liabilities: the secondary amine (prone to N-oxidation and imine formation) and the catechol/phenol moieties often present on the aromatic ring (prone to rapid auto-oxidation to quinones).

This guide provides a mechanistic understanding of these degradation pathways and a validated Standard Operating Procedure (SOP) to maintain compound integrity (>98% purity) over long-term storage.

Module 1: The Oxidative Mechanism (The "Why")

To prevent degradation, one must understand the enemy. Benzazepines degrade via a radical-mediated autoxidation mechanism, often catalyzed by trace transition metals (Fe²⁺, Cu²⁺) found in standard buffers or glass surfaces.

Key Degradation Pathways
  • Catechol Oxidation (Rapid): If your derivative has hydroxyl groups (e.g., positions 7,8), they oxidize to o-quinones. This results in a characteristic pink-to-brown discoloration.[1]

  • Amine Oxidation (Slower): The secondary amine at position 3 is susceptible to Reactive Oxygen Species (ROS), leading to N-oxides or dehydrogenation to cyclic imines.

Visualizing the Pathway

The following diagram illustrates the cascade from environmental exposure to irreversible degradation.

BenzazepineOxidation cluster_prevention Intervention Points Compound Tetrahydro-3H-3-benzazepine (Reduced Form) Radical Semiquinone / Amine Radical (Intermediate) Compound->Radical -e-, -H+ (Initiation) Trigger Triggers: UV Light, O2, pH > 7 Trace Metals (Cu2+) Trigger->Radical Quinone o-Quinone / Imine (Oxidized Product) Radical->Quinone Oxidation Polymer Insoluble Melanin-like Polymers (Brown Precipitate) Quinone->Polymer Polymerization Antiox Antioxidants (Ascorbate/Metabisulfite) Antiox->Radical Scavenges Chelator Chelators (EDTA) Chelator->Trigger Sequesters Metals

Caption: Mechanistic flow of benzazepine oxidation. Intervention points (green) highlight where additives stop the cascade.

Module 2: Validated Storage Protocol (The "How")

Do not rely on standard "store at -20°C" instructions. Follow this enhanced SOP for maximum stability.

Phase 1: Solid State Storage (Long-Term)

The salt form (Hydrochloride or Mesylate) is significantly more stable than the free base due to the protonation of the secondary amine, which reduces its nucleophilicity and susceptibility to oxidation.

ParameterSpecificationScientific Rationale
Form HCl or Mesylate Salt Protonation stabilizes the amine; free bases oxidize rapidly.
Temperature -20°C to -80°C Arrhenius kinetics: degradation rates drop ~2-3x for every 10°C decrease [1].
Atmosphere Argon or Nitrogen Displaces O₂. Argon is heavier than air and provides a better "blanket" in vials.
Container Amber Glass + Desiccant Blocks UV light (photo-oxidation trigger); prevents hygroscopic moisture uptake.
Phase 2: Solution Handling (Experimental Use)

Critical Warning: Benzazepines in solution (especially at neutral/alkaline pH) can degrade within hours.

  • Solvent Preparation (Deaeration):

    • Bubble high-purity Nitrogen or Argon through your water/buffer for at least 15 minutes before adding the compound. This removes dissolved oxygen.

  • pH Control:

    • Maintain pH < 6.0 for stock solutions.[1] Catechol oxidation is pH-dependent and accelerates drastically at pH > 7.4 [2].

  • Additives (The "Stabilization Cocktail"):

    • If experimental conditions permit, add 0.1% Sodium Metabisulfite or Ascorbic Acid (0.2 mM) + EDTA (0.1 mM) .

    • Note: Ascorbic acid alone can sometimes act as a pro-oxidant in the presence of free copper ions; EDTA is required to chelate these metals and prevent this "Fenton-like" reaction [3].

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned a faint pink/beige. Is it still usable?

Status: Compromised.

  • Diagnosis: This indicates the formation of o-quinones (from catechol oxidation) or N-oxides.

  • Action: For precise K_i or IC50 determinations, discard . The oxidation products are often electrophilic and can covalently bind to receptors, skewing binding data. For qualitative rough screens, you might use it if the color is very faint, but verify concentration via HPLC first.

Q2: I dissolved the compound in DMSO, and it froze. Is this safe?

Status: Safe, but proceed with caution.

  • Analysis: DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles in DMSO can introduce moisture (DMSO is hygroscopic). Water promotes hydrolysis and oxidation.

  • Solution: Aliquot DMSO stocks into single-use vials before freezing to avoid freeze-thaw cycles.

Q3: Why did my solution turn brown overnight at Room Temperature?

Status: Degraded.

  • Cause: Auto-oxidation.[2] Benzazepines (especially catechol-derivatives like Fenoldopam) are unstable at neutral pH in the presence of oxygen.

  • Fix: Always prepare fresh. If overnight storage is mandatory, acidify the solution (0.01 M HCl) and store at 4°C in the dark.

Q4: Can I use Ascorbic Acid to stabilize my receptor binding assay?

Status: Conditional.

  • Risk: High concentrations of ascorbate (>1 mM) can alter receptor protein conformation or reduce disulfide bridges in the receptor itself, independent of the ligand.

  • Recommendation: Titrate the antioxidant. Usually, 0.1 mM to 1 mM ascorbate is sufficient to protect the ligand without interfering with the receptor [4].

Module 4: Experimental Workflow Diagram

Use this decision tree to determine the correct handling procedure based on your experimental timeline.

StorageWorkflow Start Receive Compound FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (HCl/Mesylate) FormCheck->Salt Convert Convert to Salt immediately (using ethereal HCl) FreeBase->Convert Storage Long Term Storage: -20°C, Desiccated, Dark Salt->Storage Convert->Storage Experiment Prepare for Experiment Storage->Experiment Duration Duration of Exp? Experiment->Duration Short < 4 Hours Duration->Short Long > 4 Hours / Overnight Duration->Long ShortAction Keep on Ice Protect from Light Short->ShortAction LongAction Add Antioxidant (Ascorbate/EDTA) OR Acidify (pH < 5) Degas Buffers Long->LongAction

Caption: Decision tree for compound handling from receipt to experimentation.

References

  • BenchChem. (2025).[1] How to prevent degradation of Docarpamine (Catecholamine derivatives) in solution.

  • Encyclopedia.pub. (2021). Glutamate Protects against Catecholamine Oxidation.[3][4]

  • Baertschi, S. W., et al. (2022).[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI Pharmaceutics.

  • Neurosci Lett. (1990).[5] Ascorbic acid: a useful reductant to avoid oxidation of catecholamines in electrophysiological experiments in vitro?

Sources

Overcoming cyclization failures in 3H-3-benzazepine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3H-3-Benzazepine Synthesis Ticket ID: #BZ-7M-RING-FAIL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The 7-Membered Ring Challenge

Welcome to the technical support hub for benzazepine synthesis. If you are reading this, you are likely facing the "medium-ring entropy penalty." Unlike forming 5- or 6-membered rings (kinetically favored), closing a 7-membered 3H-3-benzazepine ring is entropically disfavored and enthalpically strained due to transannular interactions.

This guide addresses the three most common synthetic failures: Friedel-Crafts oligomerization , Heck reaction regioselectivity issues , and Ring Expansion migration errors .

Module 1: Intramolecular Friedel-Crafts Cyclization

The Scenario: You are attempting to cyclize an amino-acetal or an


-chloroacetyl precursor using strong acid (e.g., Polyphosphoric Acid - PPA), but you are recovering black tar or polymerized material.
Diagnostic Matrix
ObservationProbable CauseTechnical Intervention
Black Tar / Insoluble Solid Exotherm & Polymerization. The reaction generated local "hot spots," leading to intermolecular polymerization rather than intramolecular cyclization.Dilution & Ramp: Decrease concentration to <0.05 M. Use a slow temperature ramp (e.g., 5°C/min) rather than dropping substrate into hot acid.
Incomplete Cyclization Deactivated Nucleophile. If the benzene ring has electron-withdrawing groups (EWGs), the Friedel-Crafts transition state energy is too high.Switch Lewis Acid: Move from PPA to TfOH (Triflic acid) or use a "Superacid" media (HF/SbF5) if the substrate allows.
Dimer Formation Intermolecular Attack. The rate of intermolecular collision > rate of intramolecular ring closure.Pseudo-High Dilution: Add the substrate dropwise into the acid solution over 4-8 hours. Keep the steady-state concentration of unreacted precursor near zero.
Protocol: The "Pseudo-High Dilution" PPA Method

Standard Protocol for N-(2,2-dimethoxyethyl)-2-phenylacetamide cyclization.

  • Preparation: Heat 50 g of PPA (83%

    
     content) to 60°C in a round-bottom flask with vigorous mechanical stirring (magnetic stirring often fails due to viscosity).
    
  • Addition: Dissolve 5 mmol of precursor in a minimal amount of DCM or Toluene (if compatible) or add neat if liquid.

  • Execution: Add the precursor sub-surface via a syringe pump over 4 hours.

    • Why? Sub-surface addition prevents the reactant from pooling on the viscous surface, where local concentration spikes cause dimerization.

  • Quench: Pour onto crushed ice/ammonia. Do not neutralize directly with base without ice; the exotherm will decompose the product.

Module 2: The Heck Reaction (Pd-Catalyzed)

The Scenario: You are using an intramolecular Heck reaction on a 2-bromo-N-allyl-benzylamine derivative. You expect the 7-membered ring (7-endo-trig) but observe the 6-membered isomer (6-exo-trig) or double-bond isomerization.

Visualizing the Pathway Competition

HeckPathways Start Pd-Ar Intermediate Path7 7-endo-trig (Desired 3-Benzazepine) Start->Path7  Jeffery Conditions (Ag salts) Path6 6-exo-trig (Isoquinoline byproduct) Start->Path6  Standard Ligands (PPh3) Isom Double Bond Isomerization (De-allylation/Aldehyde) Start->Isom  β-Hydride Elimination

Caption: Divergent pathways in Pd-catalyzed cyclization. 7-endo-trig is geometrically difficult but favored by specific additives.

Troubleshooting the Heck Cycle

Q: I am getting the 6-membered isoquinoline instead of the 7-membered benzazepine. Why? A: This is a classic Baldwin's Rules competition. The 6-exo closure is kinetically faster. To force the 7-endo mode:

  • Ligand Switch: Use P(o-tol)3 (Tri-o-tolylphosphine). The steric bulk of the ortho methyl groups increases the cone angle, favoring the formation of the larger ring to relieve steric strain in the transition state.

  • The "Jeffery Conditions": Add Ag2CO3 or TlOAc (if safety permits).

    • Mechanism:[1][2][3] The silver acts as a halide scavenger. It creates a cationic Palladium species (

      
      ) which is more electrophilic and less prone to the steric constraints that favor the 6-exo path.
      

Q: My starting material is isomerizing to an enamine/aldehyde. A: This is caused by


-hydride elimination occurring before ring closure.
  • Fix: Use reductive Heck conditions (Formate source) or switch to a microwave protocol (rapid heating favors the higher activation energy cyclization over the lower energy isomerization).

Module 3: Ring Expansion (Schmidt/Beckmann)

The Scenario: You are converting a tetralone to a benzazepinone using


 (Schmidt) or 

(Beckmann). You are isolating the wrong regioisomer (the nitrogen inserted on the wrong side of the carbonyl).
Regioselectivity Logic Gate
  • Rule of Thumb: The group anti to the leaving group migrates (Beckmann). In Schmidt (in situ), the migration is dictated by electronic aptitude: Aryl > Alkyl .

  • The Problem: In tetralones, both migrating groups are attached to the aromatic ring (one directly, one via methylene).

Troubleshooting Table: Controlling Migration

Target IsomerPrecursor ModificationReagent System
1-Benzazepine (N attached to Aryl)Unsubstituted TetraloneSchmidt (

):
The aryl group is electronically richer and migrates preferentially.
3-Benzazepine (N attached to Alkyl)Steric Blocking: Introduce a substituent at C8 (peri-position).Photochemical Rearrangement: Convert tetralone to oxaziridine, then photolyze. This often reverses thermal selectivity.

Module 4: Emerging Methodologies (High E-E-A-T)

For researchers hitting a wall with classical methods, consider these validated modern alternatives:

  • Iridium-Catalyzed Asymmetric Hydrogenation:

    • Instead of forming the ring, synthesize a cyclic ene-carbamate (easier to close via metathesis or condensation) and then hydrogenate.

    • Benefit: Access to chiral Fenoldopam analogues with >90% ee [1].

  • Metal-Free Oxidative Expansion:

    • Reagents: Tetrahydroisoquinoline + TMS-diazomethane + TEMPO.

    • Mechanism:[1][2][3] In situ formation of an aziridinium intermediate which opens to the 7-membered ring.

    • Benefit: Avoids heavy metals; mild conditions [2].[2]

References

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation. Source: Organic Letters (2022). URL:[Link]

  • Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. Source: ResearchGate / Chemistry - A European Journal. URL:[Link]

  • Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Source: Organic Letters (2007).[4] URL:[Link]

  • Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols (Fenoldopam). Source: Journal of Medicinal Chemistry (1986). URL:[Link]

Sources

Minimizing side products in the reduction of 3H-3-benzazepin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products & Process Optimization

Doc ID: BZ-RED-004 | Version: 2.1 | Last Updated: 2026-02-28

Core Directive: The Challenge of the Seven-Membered Ring

Executive Summary: The reduction of 3H-3-benzazepin-2-ones (lactams) to their corresponding 2,3,4,5-tetrahydro-1H-3-benzazepines (cyclic amines) is a critical step in the synthesis of pharmaceutical agents like Ivabradine , Fenoldopam , and Lorcaserin .

Unlike 5- or 6-membered lactams, the 7-membered benzazepine ring introduces unique conformational flexibility and transannular strain. The primary failure modes in this reduction are not typically "random" decomposition, but rather two specific mechanistic traps:

  • The "Ghost" Impurity: Formation of stable Amine-Borane complexes (N-B bonds) that mimic unreacted starting material or unknown impurities.

  • Ring Cleavage: Rupture of the C-N bond during the hemiaminal intermediate stage, leading to acyclic amino-alcohols.

This guide provides a self-validating protocol to navigate these traps, prioritizing Borane-THF over Lithium Aluminum Hydride (LAH) due to chemoselectivity profiles.

Mechanism & Failure Analysis

To troubleshoot, you must visualize the invisible intermediates. The reduction proceeds through a Hemiaminal species. The fate of this intermediate determines yield.

Pathway Visualization

The following diagram illustrates the "Decision Point" where the reaction succeeds or fails.

BenzazepineReduction Lactam 3H-3-Benzazepin-2-one (Lactam) Hemiaminal Hemiaminal Intermediate Lactam->Hemiaminal Hydride Attack (BH3 or LAH) Iminium Iminium Ion (Transient) Hemiaminal->Iminium Elimination of O-B/O-Al (Desired Path) RingOpen Ring-Opened Amino-Alcohol Hemiaminal->RingOpen C-N Bond Cleavage (Over-reduction/Hydrolysis) AmineBorane Amine-Borane Complex (Stable) Iminium->AmineBorane Reduction w/ BH3 Product Tetrahydro-3-benzazepine (Free Amine) AmineBorane->Product REQUIRED: Acidic/Oxidative Workup (The Bottleneck)

Figure 1: Mechanistic pathway showing the critical "Amine-Borane" trap and the Ring Opening diversion.

Reagent Selection Matrix

Choosing the wrong reducing agent is the primary cause of side products.

FeatureBorane-THF (

)
Lithium Aluminum Hydride (LAH) Recommendation
Primary Risk Forms stable N-B complexes requiring vigorous workup.Causes C-N bond cleavage (Ring Opening) due to high nucleophilicity.Use Borane
Selectivity High.[1][2] Tolerates esters/nitriles elsewhere on the ring.Low. Reduces almost all functional groups.[3]Use Borane
Safety Moderate (Flammable, generates

).
High Risk (Pyrophoric, violent water reaction).Use Borane
Yield Profile 85-95% (if workup is correct).40-60% (variable due to cleavage).Use Borane

Expert Insight: While LAH is the "classic" amide reducer, it is often too aggressive for the benzazepine core, frequently leading to the ring-opened amino-ethyl-phenyl alcohol . Borane is softer but "sticky."

The "Gold Standard" Protocol (Borane-THF)

This protocol is designed to prevent the Amine-Borane Complex from contaminating your final product.

Phase 1: Reduction
  • Setup: Flame-dry a 3-neck RBF under Argon/Nitrogen.

  • Solvent: Dissolve 3H-3-benzazepin-2-one (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 3.0 - 4.0 equiv)  dropwise via syringe.
    
    • Why 4 equiv? The lactam requires 2 hydrides for reduction, but the resulting amine coordinates borane. Excess ensures kinetics drive the reaction to completion.

  • Reflux: Warm to RT, then reflux for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: You may see a spot that looks like "impurities." This is likely the Amine-Borane complex.

Phase 2: The Critical Quench (Destruction of N-B Bond)

Most yields are lost here. The N-B bond is isoelectronic with C-C and very strong.

  • Cool: Return reaction to 0°C.

  • Methanol Kill: Carefully add excess MeOH until gas evolution (

    
    ) ceases.
    
  • Acid Hydrolysis (Mandatory):

    • Add 6M HCl (approx 20% of reaction volume).

    • Reflux the acidic mixture for 1–2 hours.

    • Mechanism:[4][5][6][7][8][9][10] This step hydrolyzes the N-B bond, converting the complex into the amine hydrochloride salt and boric acid/borate.

  • Basification: Cool, concentrate to remove THF/MeOH. Basify the aqueous residue with NaOH (pH > 12) to liberate the free amine.

  • Extraction: Extract with DCM or EtOAc.

Troubleshooting Center (Q&A)

Issue 1: "My product mass is higher than expected, and NMR shows broad peaks."

Diagnosis: You have the Amine-Borane Complex .

  • The Science: Borane acts as a Lewis acid and coordinates to the basic nitrogen of the benzazepine (

    
    ). This complex is stable to water and mild base.
    
  • The Fix: You did not reflux with acid long enough.

    • Rescue: Dissolve the crude material in MeOH, add conc. HCl, and reflux for 2 hours. Concentrate and re-basify.

    • Alternative: Use N,N-dimethyl-ethanolamine or 1-octene as a scavenger during workup to sequester the borane, though HCl reflux is more robust for this specific substrate.

Issue 2: "I see a side product with M+18 mass (or M+2 water addition)."

Diagnosis: Incomplete Reduction (Hemiaminal) or Ring Opening .

  • The Science: If the hydride attacks but the oxygen is not eliminated, you get the hemiaminal. If the ring opens, you get the amino-alcohol.

  • The Fix:

    • Ensure anhydrous conditions.[11] Water kills the hydride before it finishes the job.

    • Increase reflux time during the reduction phase.

    • Check Reagent:

      
       degrades over time. Titrate or use a fresh bottle.
      
Issue 3: "My yield is low using LAH."

Diagnosis: Ring Cleavage .

  • The Science: The aluminum-oxygen bond is very strong. In strained or sterically peculiar rings like benzazepines, the intermediate may prefer to snap the C-N bond rather than eject the aluminate leaving group.

  • The Fix: Switch to Borane-DMS or Borane-THF . If you must use LAH, perform the reaction at lower temperatures (

    
     to RT) and avoid reflux, though conversion may be slow.
    

Advanced Optimization: Flowchart

Use this logic gate to determine your next step during the experiment.

Troubleshooting Start Start Workup CheckLCMS Check LCMS/TLC Start->CheckLCMS IsProduct Is Product Peak Present? CheckLCMS->IsProduct NBComplex Mass = Product + 14 (approx) (Borane Complex) IsProduct->NBComplex No Success Isolate Amine IsProduct->Success Yes AcidReflux Action: Reflux w/ 6M HCl (Break N-B Bond) NBComplex->AcidReflux Yes RingOpen Mass = Product + 18 (Amino-Alcohol) NBComplex->RingOpen No AcidReflux->CheckLCMS ChangeReagent Action: Switch from LAH to Borane-THF RingOpen->ChangeReagent Yes

Figure 2: Troubleshooting decision tree for benzazepine reduction workup.

References

  • Preparation of 3-Benzazepines (Ivabradine Intermedi

    • Source: Patent WO2017138017A1. Describes the industrial reduction of 3-benzazepin-2-one derivatives using borane reagents to minimize side products.
  • Borane Reagents in Organic Synthesis.

    • Source: Organic Chemistry Portal. Detailed comparison of Borane-THF vs. BMS and mechanisms of amide reduction.
  • Amine-Borane Complexes: Stability and Workup.

    • Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. Explains the stability of amine-borane adducts and the necessity of acidic workup.
  • Synthesis of 3-Benzazepines via Reductive Cycliz

    • Source:Organic Letters, 2007, 9(16), 3017-3020.
  • Lithium Aluminum Hydride vs. Borane Selectivity.

    • Source: Master Organic Chemistry. A fundamental review of why LAH is a "sledgehammer" (leading to cleavage) vs. Borane's "scalpel" approach for amides.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Substituted 3H-3-Benzazepine Conformers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The 3H-3-benzazepine scaffold, a privileged structure in medicinal chemistry, presents a fascinating conformational landscape due to its flexible seven-membered ring. This guide provides an in-depth, objective comparison of how to interpret ¹H NMR data to elucidate the conformational preferences of substituted 3H-3-benzazepines, supported by experimental principles and data.

The Dynamic World of 3H-3-Benzazepine Conformations

The seven-membered diazepine ring of a 3H-3-benzazepine is not planar. It can adopt several low-energy conformations, often described as chair, boat, and twist-boat forms. The specific conformation adopted, and the equilibrium between them, is highly sensitive to the nature and position of substituents on the benzazepine core. These conformational preferences are critical as they dictate the molecule's overall shape and, consequently, its interaction with biological targets.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for probing these conformational dynamics in solution. By analyzing key parameters such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), we can build a detailed three-dimensional picture of the molecule.

Foundational NMR Principles in Conformational Analysis

A rigorous interpretation of the ¹H NMR spectrum hinges on understanding how conformational changes influence three key parameters:

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In different conformers, protons will experience varying degrees of shielding or deshielding, leading to different chemical shifts. For instance, a proton in a pseudo-axial position relative to the benzene ring will experience a different anisotropic effect compared to a pseudo-equatorial proton, causing a predictable shift in its resonance.

  • Vicinal Coupling Constants (³JHH): The magnitude of the through-bond coupling between two protons on adjacent carbons (vicinal protons) is directly related to the dihedral angle between them. This relationship is described by the Karplus equation .[1][2][3] In its general form, the equation shows that a larger coupling constant (typically 8-13 Hz) is observed for protons with a dihedral angle of approximately 180° (anti-periplanar), while smaller coupling constants (0-5 Hz) are seen for angles around 90° (syn-clinal)[1][2]. By measuring these ³JHH values, we can deduce the torsional angles within the seven-membered ring and thus its conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in the intensity of a proton's signal when a nearby proton is irradiated.[4][5] The strength of the NOE is inversely proportional to the sixth power of the distance between the two protons, making it an extremely sensitive "ruler" for determining spatial proximity (typically within 5 Å).[5] Two-dimensional NOESY experiments are particularly powerful for identifying which protons are close to each other in space, providing definitive evidence for a particular conformation.[4][5]

A Step-by-Step Experimental and Interpretive Workflow

The following outlines a robust workflow for the conformational analysis of a substituted 3H-3-benzazepine.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Conformational Modeling cluster_4 Conclusion prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) nmr_1d 1. 1D ¹H NMR: - High resolution - Accurate integration prep->nmr_1d nmr_cosy 2. 2D COSY: - Establish proton-proton connectivity nmr_1d->nmr_cosy nmr_noesy 3. 2D NOESY: - Identify through-space correlations nmr_cosy->nmr_noesy nmr_vt 4. Variable Temperature (VT) NMR: - Study conformational exchange nmr_noesy->nmr_vt assign Assign all proton signals using 1D and COSY data nmr_vt->assign measure Measure chemical shifts (δ) and coupling constants (J) assign->measure noe Analyze NOESY cross-peaks to determine spatial proximities measure->noe karplus Apply Karplus equation to J-couplings to estimate dihedral angles noe->karplus dft Perform DFT calculations to predict stable conformers and their NMR parameters karplus->dft compare Compare experimental data with computational results dft->compare conclusion Assign dominant conformer(s) in solution compare->conclusion

Caption: Experimental workflow for 3H-3-benzazepine conformational analysis.

Comparative Analysis: A Tale of Two Conformers

To illustrate the power of this approach, let's consider a hypothetical substituted 3H-3-benzazepine that exists in equilibrium between two major conformers: a Chair and a Twist-Boat . The table below compares the expected ¹H NMR data for a pair of diastereotopic protons (Ha and Hb) on a methylene carbon within the seven-membered ring.

ParameterConformer A (Chair)Conformer B (Twist-Boat)Rationale for Difference
Chemical Shift (δ) Ha: 2.8 ppm (pseudo-axial)Hb: 3.5 ppm (pseudo-equatorial)Ha: 3.1 ppmHb: 3.2 ppmIn the chair form, the pseudo-axial proton (Ha) is more shielded by the benzene ring's anisotropic cone, shifting it upfield. The pseudo-equatorial proton (Hb) lies in the deshielding region. In the twist-boat, the protons are in more similar environments.
Vicinal Coupling (³JHH) ³J(Ha, Hc) ≈ 12 Hz³J(Hb, Hc) ≈ 3 Hz³J(Ha, Hc) ≈ 6 Hz³J(Hb, Hc) ≈ 7 HzThe chair conformation leads to a near 180° dihedral angle between Ha (axial) and an adjacent axial proton (Hc), resulting in a large coupling constant. The angle between Hb (equatorial) and Hc is around 60°, giving a small coupling. The twist-boat has intermediate dihedral angles, leading to more averaged coupling constants.
Key NOE Correlation Strong NOE between Ha and a proton on the benzene ring.Weak or no NOE between Ha and the same aromatic proton.In the chair conformer, the pseudo-axial proton (Ha) is spatially close to the aromatic ring. This proximity is reduced in the twist-boat conformation.

Advanced Techniques for Unambiguous Assignment

In cases of complex equilibria or subtle conformational differences, advanced techniques are invaluable.

Variable Temperature (VT) NMR

By acquiring ¹H NMR spectra at different temperatures, we can study the dynamics of conformational exchange.[6][7][8] At low temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.[9][10][11] As the temperature is raised, these signals will broaden and eventually coalesce into a single, averaged signal. Analyzing these changes can provide thermodynamic parameters for the conformational equilibrium.[10]

Computational Chemistry: The Synergy of Theory and Experiment

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of different conformers.[12][13][14][15] Furthermore, DFT calculations can predict NMR parameters like chemical shifts and coupling constants for each potential conformer.[12][14][16][17] By comparing the experimentally measured data with the computationally predicted values for each possible conformer, a much more confident assignment can be made. This synergistic approach provides a self-validating system for conformational analysis.

Caption: Synergy between experimental NMR and computational modeling.

Conclusion

The conformational analysis of substituted 3H-3-benzazepines is a nuanced but achievable task through the systematic application of ¹H NMR spectroscopy. A thorough analysis of chemical shifts, vicinal coupling constants, and Nuclear Overhauser Effects provides a detailed picture of the molecule's three-dimensional structure in solution. When combined with advanced techniques like variable temperature NMR and the predictive power of computational chemistry, researchers can achieve a high level of confidence in their conformational assignments. This detailed structural knowledge is a critical component in the rational design and development of novel therapeutics based on the 3H-3-benzazepine scaffold.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

  • Karplus equation. Grokipedia. [Link]

  • The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Karplus equation. Wikipedia. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. ACS Omega. [Link]

  • dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

  • Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. National Institutes of Health. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Theory and Applications of the Transferred Nuclear Overhauser Effect to the Study of the Conformations of Small Ligands Bound to Proteins. Journal of Magnetic Resonance. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. [Link]

  • Anomeric effect in seven-membered rings: a conformational study of 2-oxa derivatives of benzocycloheptene by NMR. Journal of the American Chemical Society. [Link]

  • CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. Jagiellonian University. [Link]

  • Karplus Equations. anthracycline. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. Organic & Biomolecular Chemistry. [Link]

  • Applications of the Nuclear Overhauser Effect in organic chemistry. Journal of Chemical Education. [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Scientific Reports. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

  • Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. Proceedings of the National Academy of Sciences. [Link]

  • Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. ACS Omega. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Syntheses and conformational analyses of some 3-amino-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives. Scilit. [Link]

Sources

Comparison of D1 agonist potency: 3H-3-Benzazepine vs Fenoldopam

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in receptor pharmacology, I frequently guide research teams through the nuances of GPCR assay design and compound selection. When evaluating D1-like dopamine receptor agonists, understanding the divergence between binding affinity (potency) and intrinsic efficacy is critical.

This guide provides an in-depth comparative analysis between the foundational 3-benzazepine class of D1 agonists (prototypically SKF-38393) and fenoldopam , a highly specialized clinical derivative. By decoupling their structural mechanics and analyzing their performance in functional assays, this guide serves as a definitive resource for drug development professionals.

Structural Causality & Receptor Mechanics

To understand the functional differences between these compounds, we must first look at their structural causality.

The1 (rooted in the 3H-3-benzazepine cyclized phenethylamine structure) was the first pharmacophore to successfully isolate D1-like (D1, D5) receptor activity from D2-like (D2, D3, D4) activity[1]. Compounds like SKF-38393 utilize this core to bind with high affinity to the D1 receptor, triggering a Gαs-coupled cascade that stimulates adenylyl cyclase and increases intracellular cAMP.

Fenoldopam is a rational evolution of this scaffold. It is a 1-(4-hydroxyphenyl)-3-benzazepine derivative with a specific 6-chloro halogenation. This bulky substitution pattern creates a critical physiological barrier: fenoldopam cannot effectively cross the blood-brain barrier. Consequently, it acts as a peripherally selective D1-like agonist[2]. This makes fenoldopam uniquely suited for clinical applications—specifically the management of severe hypertensive emergencies—because it induces potent renal vasodilation and natriuresis without triggering central dopaminergic side effects[2].

D1_Signaling Agonist D1 Agonist (Fenoldopam / SKF-38393) D1R Dopamine D1 Receptor (Gs-Coupled GPCR) Agonist->D1R High Affinity Binding Gs Gαs Protein D1R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Response Physiological Response (Vasodilation / Natriuresis) cAMP->Response PKA Cascade

Caption: D1 receptor signaling pathway activated by benzazepine agonists, leading to cAMP accumulation.

Quantitative Potency & Efficacy Comparison

When comparing these compounds in vitro, we measure two primary metrics: Potency (EC50) , which dictates the concentration required to achieve 50% of the maximum effect, and Intrinsic Efficacy (Emax) , which represents the maximum physiological response relative to the endogenous full agonist, dopamine.

Both SKF-38393 and fenoldopam are partial agonists . While they are significantly more potent than dopamine (requiring nanomolar rather than micromolar concentrations to bind and activate the receptor), their maximum ability to stimulate cAMP accumulation is capped.

As demonstrated in 3[3] and4[4], fenoldopam achieves only 37% to 60% of dopamine's maximum efficacy, despite being vastly more potent.

Pharmacological MetricEndogenous DopamineSKF-38393 (3-Benzazepine)Fenoldopam
Receptor Selectivity Non-selective (D1-D5, α/β)D1-like (Central & Peripheral)D1-like (Peripheral selective)
Potency (EC50 / Ka) 1.65 µM - 2.2 µM~20.0 nM~40.0 nM - 55.5 nM
Intrinsic Efficacy (Emax) 100% (Full Agonist)~35% (Partial Agonist)37% - 60% (Partial Agonist)
Primary Utility Physiological baselinePharmacological research toolClinical antihypertensive

Experimental Methodology: Self-Validating cAMP Accumulation Assay

To generate the data shown above, researchers rely on in vitro cAMP accumulation assays. A poorly designed assay will yield confounded EC50 values due to the rapid degradation of cAMP by intracellular enzymes.

Below is a self-validating protocol designed to isolate the true synthesis rate of adenylyl cyclase, proving that the observed effects are exclusively D1-mediated.

Step 1: Cell Preparation & Starvation
  • Action: Seed LLC-PK1 cells (which natively express peripheral D1 receptors) in a 384-well microplate. Starve the cells in serum-free media for 4 hours prior to the assay.

  • Causality: Serum contains trace hormones and growth factors that elevate basal cAMP levels. Starvation normalizes the baseline, drastically increasing the signal-to-noise ratio of your assay.

Step 2: Phosphodiesterase (PDE) Inhibition
  • Action: Pre-incubate the cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

  • Causality: Phosphodiesterases rapidly hydrolyze cAMP to AMP. Without IBMX, the measured cAMP is a net balance of synthesis and degradation, which artificially depresses the apparent Emax. IBMX blocks degradation, isolating the receptor's activation efficacy.

Step 3: Self-Validating Antagonist Control
  • Action: Divide the plate into "Agonist Only" wells and "Agonist + SCH-23390" wells. Pre-incubate the control wells with 1 µM SCH-23390 (a highly selective D1 antagonist).

  • Causality: This is the critical self-validation step. If the cAMP spike is genuinely D1-mediated, SCH-23390 will completely abolish the fenoldopam/SKF-38393 signal[3]. If a signal persists, it indicates off-target receptor activation or assay contamination.

Step 4: Agonist Stimulation
  • Action: Add fenoldopam or SKF-38393 in a 10-point concentration gradient (ranging from 1 nM to 100 µM). Incubate at 37°C for exactly 15 minutes.

  • Causality: Capturing the full sigmoidal dose-response curve is mathematically necessary to calculate accurate EC50 (potency) and Emax (efficacy) values.

Step 5: Lysis and TR-FRET Detection
  • Action: Lyse the cells and introduce TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection fluorophores.

  • Causality: TR-FRET provides a highly sensitive, homogenous (no-wash) detection method that minimizes the technical variation often seen in traditional wash-heavy ELISAs.

Assay_Workflow Cells Cell Preparation (LLC-PK1 / Mesangial) IBMX PDE Inhibition (IBMX Addition) Cells->IBMX Stimulation Agonist Incubation (Dose-Response) IBMX->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Quantification (TR-FRET/ELISA) Lysis->Detection

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay to determine D1 agonist potency.

References

1.3 2.4 3. 2 4.1

Sources

X-ray crystallography data for 3H-3-benzazepine receptor complexes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Subject: Structural Basis of 3-Benzazepine Recognition in D1-Like Dopamine Receptors

Executive Summary & Strategic Positioning

For decades, the 3-benzazepine scaffold (exemplified by SCH-23390 and Fenoldopam ) has served as the pharmacological "gold standard" for distinguishing D1-like (D1, D5) from D2-like dopamine receptors. However, obtaining high-resolution X-ray crystallography data for these complexes has historically proven elusive due to the inherent instability of the D1 receptor-Gs protein complex.

While X-ray crystallography remains the resolution benchmark for small soluble proteins, the field has shifted.[1] Recent breakthroughs (2021–2023) utilize Cryo-Electron Microscopy (Cryo-EM) to resolve these complexes at near-atomic resolutions (2.9 Å – 3.2 Å), effectively providing the "crystallographic equivalent" data required for structure-based drug design (SBDD).

This guide objectively compares the structural performance of 3-benzazepine complexes against alternative scaffolds, synthesizing data from recent high-resolution PDB depositions to explain the molecular basis of their subtype selectivity.

Comparative Structural Performance

The Ligand Landscape: Benzazepines vs. Alternatives

The 3-benzazepine scaffold is unique because it engages the receptor in a mode distinct from the classic 4-phenylpiperidines (haloperidol-like) used in D2 receptor targeting.

Feature3-Benzazepines (e.g., SCH-23390) 4-Phenylpiperidines (e.g., Haloperidol) Ergolines (e.g., LSD, Bromocriptine)
Primary Target D1, D5 (D1-like) D2, D3, D4 (D2-like)Promiscuous (D1, D2, 5-HT)
Binding Pocket Orthosteric + Extended (EBP) Deep Orthosteric OnlyDeep Orthosteric + Extracellular Loop
Key Interaction Ser202/Ser205 (TM5) H-bondsAsp113 (TM3) Salt BridgeTrp (TM6) Pi-stacking
Conf. State Stabilizes Active/Inactive statesStabilizes Inactive StateBiased Signaling States
Structural Method Cryo-EM (Primary) / X-ray (Rare)X-ray Crystallography X-ray & Cryo-EM
High-Resolution Data Comparison (PDB Metrics)

The following table contrasts the structural metrics of 3-benzazepine complexes against the highest-quality X-ray standards for related receptors.

PDB IDReceptorLigandMethodResolutionGlobal RMSDKey Structural Insight
7LJD D1 SCH-23390 Cryo-EM 2.90 Å N/A Defines the "inactive" benzazepine lock; blocks TM6 inward movement.
7JVQ D1 Fenoldopam Cryo-EM 2.90 Å 0.6 Å Reveals a unique "dual-ligand" mode: one in Orthosteric pocket, one in Extended pocket.
3PBL D3EticloprideX-ray2.89 ÅRefBenchmark for D2-like antagonist binding (salt bridge dependent).
7CKZ D1SKF-81297Cryo-EM3.20 Å0.8 ÅAgonist-bound benzazepine showing TM5 serine engagement.

Expert Insight: The resolution of the D1-SCH-23390 complex (2.90 Å) is now on par with standard GPCR X-ray structures (typically 2.5–3.5 Å). Researchers can trust these coordinates for in silico docking with the same confidence as X-ray data.

Mechanistic Analysis: The "Why" Behind the Data

The "Serine Pincer" Mechanism (Causality)

Why are 3-benzazepines D1-selective? Structural analysis reveals that the D1 receptor possesses a specific arrangement of serine residues in Transmembrane Helix 5 (TM5) that is geometrically optimized for the benzazepine catechol/halogen ring system.

  • D1-Like (Benzazepine Preferred): Contains Ser198, Ser202, Ser205 . The 7-chloro or 7-hydroxy group of the benzazepine forms a critical hydrogen bond network here.

  • D2-Like (Benzazepine Resistant): These serines are often replaced or shifted, destabilizing the rigid benzazepine ring.

The Fenoldopam Anomaly

Recent data (PDB: 7JVQ) revealed a startling phenomenon: Fenoldopam can bind in a 2:1 stoichiometry.

  • Molecule A: Binds deep in the orthosteric pocket (canonical activation).

  • Molecule B: Binds in an "Extended Binding Pocket" (EBP) near Extracellular Loop 2 (ECL2). Significance: This secondary binding site acts as a "lid," stabilizing the active conformation and explaining Fenoldopam's high efficacy and slow off-rate compared to other agonists.

Experimental Protocols

To generate data comparable to the PDB entries listed above, one must choose the correct isolation path. Traditional X-ray methods (LCP) often fail for D1-Gs complexes due to the flexibility of the G-protein.

Protocol: Hybrid Structural Determination Workflow
Phase 1: Construct Engineering (Self-Validating Step)
  • Objective: Stabilize the receptor without altering ligand pharmacology.

  • Action: Truncate C-terminus (residues 350–446) to reduce flexibility. Insert BRIL (thermostabilized apocytochrome b562) into ICL3 only if pursuing X-ray. For Cryo-EM (recommended for benzazepines), use NanoBiT tethering to stabilize the Gs heterotrimer.

Phase 2: Complex Assembly
  • Expression: Use Sf9 insect cells (Bac-to-Bac system).

  • Solubilization: Extract membranes using LMNG/CHS (Lauryl Maltose Neopentyl Glycol / Cholesteryl Hemisuccinate).

    • Validation: The critical micelle concentration (CMC) must be maintained at 0.01% to prevent aggregation.

  • Ligand Saturation: Add SCH-23390 (or analog) at 100µM (excess) during solubilization.

    • Reasoning: Benzazepines act as "chaperones," locking the receptor core before purification.

Phase 3: The Fork (X-ray vs. Cryo-EM)
  • Path A: X-ray Crystallography (LCP)

    • Mix protein with monoolein (lipid) at 1:1.5 ratio.

    • Dispense onto glass sandwich plates.

    • Limitation: Success rate is <5% for D1-benzazepine complexes due to ECL2 flexibility.

  • Path B: Single Particle Cryo-EM (Recommended)

    • Reconstitute complex into Nanodiscs (MSP1D1 lipid belts).

    • Advantage:[1][2][3] Mimics native membrane pressure, stabilizing the unique "Extended Binding Pocket" utilized by fenoldopam.

Visualization of Signaling & Workflow

Structural Determination Workflow

This diagram illustrates the decision matrix for solving benzazepine-receptor complexes.

StructuralWorkflow Start Target: D1-Benzazepine Complex Express Expression (Sf9 Cells) + Ligand Chaperone (SCH-23390) Start->Express Solubilize Solubilization (LMNG/CHS) Express->Solubilize Decision Stability Check: Is G-protein coupled? Solubilize->Decision XrayPath Path A: X-ray Crystallography (Requires Fusion Protein/LCP) Decision->XrayPath No (Antagonist Only) CryoPath Path B: Cryo-EM (Nanodisc Reconstitution) Decision->CryoPath Yes (Agonist + Gs) ResultX Result: High Res (2.5Å) BUT High Failure Rate due to ECL2 XrayPath->ResultX ResultC Result: Near-Atomic (2.9Å) Captures 'Extended Pocket' Dynamics CryoPath->ResultC

Caption: Decision matrix for structural solving. Cryo-EM is preferred for Benzazepine-Agonist complexes due to G-protein stability.

The Benzazepine "Toggle Switch"

How SCH-23390 blocks the receptor vs. how Fenoldopam activates it.

ToggleSwitch Ligand Ligand Input SCH SCH-23390 (Antagonist) Ligand->SCH Fenold Fenoldopam (Agonist) Ligand->Fenold Pocket Orthosteric Pocket (TM3/TM5) SCH->Pocket Fenold->Pocket Block Steric Clash: Prevents TM6 Inward Tilt Pocket->Block SCH Bound Activate H-Bond Network: Pulls TM5, Releases TM6 Pocket->Activate Fenold Bound NoSignal Receptor Locked (Inactive) Block->NoSignal Signal Gs Coupling -> cAMP Activate->Signal

Caption: Mechanistic divergence. SCH-23390 sterically locks TM6, while Fenoldopam engages TM5 serines to trigger Gs coupling.

References

  • Teng, X., et al. (2022). "Structural insights into G protein activation by D1 dopamine receptor." Science Advances.

    • Relevance: Defines the primary Cryo-EM structure of the D1-Fenoldopam complex (PDB 7JVQ).
  • Zhuang, Y., et al. (2021). "Mechanism of dopamine D1 receptor activation and agonist selectivity." Nature Structural & Molecular Biology.

    • Relevance: Provides the comparative structural analysis of D1 vs D2 binding pockets.
  • Xiao, P., et al. (2021). "Ligand recognition and allosteric regulation of the human dopamine D1 receptor." Cell.

    • Relevance: Establishes the SCH-23390 binding mode and the role of the extended binding pocket.
  • Chien, E.Y., et al. (2010). "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science.

    • Relevance: The X-ray crystallography benchmark (PDB 3PBL) used for comparing benzazepine vs. eticlopride binding modes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3H-3-Benzazepine

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. When working with potent research compounds like 3H-3-Benzazepine and its analogues, where comprehensive toxicological data may be limited, a proactive and rigorous safety protocol is paramount. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, our scientific partners, to conduct your research with the highest degree of safety and confidence.

The foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE, while critical, is the final barrier between you and a potential exposure. Its effectiveness is entirely dependent on proper selection and consistent, correct use, supported by robust engineering and administrative controls.

The Hazard Profile of Benzazepines: An Evidence-Based Approach

While specific toxicological data for every novel benzazepine analogue is often unavailable, we can extrapolate from existing Safety Data Sheets (SDS) for structurally related compounds. These documents consistently highlight several key hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Acute Toxicity: May be harmful if inhaled, absorbed through the skin, or swallowed.[1]

  • Unknown Properties: For many research-grade compounds, the chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating a cautious approach.[1]

Given the lack of established Occupational Exposure Limits (OELs) for 3H-3-Benzazepine, we must adopt a strategy of "occupational exposure banding."[3] This involves treating the compound as belonging to a hazard band that requires stringent controls to protect personnel.

Core Protective Measures: Your Personal Defense System

A comprehensive PPE strategy is multi-faceted, protecting all potential routes of exposure. The following recommendations are based on a conservative risk assessment appropriate for a potent compound with an incomplete toxicological profile.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure appropriate engineering controls are in place and functional. All handling of 3H-3-Benzazepine powder or volatile solutions must be conducted within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[2][4][5][6]

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure. A single pair of gloves is often insufficient.

  • Protocol: Double-gloving is mandatory.

  • Glove Selection:

    • Inner Glove: A standard nitrile glove provides a good baseline of chemical resistance and dexterity.

    • Outer Glove: A second, thicker, chemical-resistant nitrile or neoprene glove should be worn over the first. Ensure the gloves selected are rated for the solvents being used in your procedure.

  • Best Practices: Gloves must be inspected for any signs of degradation or puncture before use.[4][5] Change outer gloves every 30-60 minutes or immediately if contamination is suspected.[7] Always remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[2][4]

Body Protection: Shielding Against Spills and Splashes

Standard cotton lab coats are inadequate for handling potent compounds.

  • Protocol: A disposable, solid-front, long-sleeved gown with knit cuffs is required.[8] This gown should be worn over your personal clothing and a standard lab coat.

  • Material: Look for gowns made of low-linting, impervious materials like polyethylene-coated polypropylene.[8]

  • Best Practices: Gowns should close in the back to eliminate the potential for frontal contamination.[8] They must not be worn outside of the designated handling area and should be disposed of as contaminated waste at the end of the procedure or immediately if a spill occurs.[7][8]

Eye and Face Protection: Guarding Against Aerosols and Splashes

Protecting your eyes and mucous membranes is non-negotiable.

  • Protocol: At a minimum, wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Elevated Risk: When there is a significant risk of splashing (e.g., during large-volume solution transfers or sonication), a full-face shield must be worn in addition to safety goggles.[7][8] Standard safety glasses do not provide an adequate seal and are not sufficient.[8]

Respiratory Protection: Preventing Inhalation

Inhalation of fine powders or aerosols represents a significant exposure risk.

  • Protocol for Solids: When handling the solid compound (e.g., weighing, transferring powder), a NIOSH-approved N95 or P1 (EN 143) respirator is the minimum requirement, even within a fume hood.[1]

  • Protocol for High-Risk Operations: For procedures with a high potential for aerosolization (e.g., sonication, vortexing, cleaning up large spills) or if irritation is experienced, a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) should be used.[3][4][5] A PAPR is highly recommended for extended duration tasks as it provides a higher protection factor and comfort.[3][7]

Operational and Disposal Plans

Integrating PPE into your workflow requires a systematic approach, from preparation to disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory and body protection based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Handling 3H-3-Benzazepine BasePPE Standard PPE: - Double Nitrile Gloves - Goggles - Impervious Gown Start->BasePPE Always Required CheckPowder Handling Solid Compound? CheckAerosol High Potential for Aerosolization or Spill? CheckPowder->CheckAerosol No (Solution Handling) N95 Add N95/P1 Respirator CheckPowder->N95 Yes PAPR Upgrade to PAPR or Full-Face Respirator & 'Bunny Suit' Coveralls CheckAerosol->PAPR Yes End End CheckAerosol->End No BasePPE->CheckPowder N95->CheckAerosol PAPR->End caption Fig 1: PPE Selection Workflow for 3H-3-Benzazepine

Caption: Fig 1: PPE Selection Workflow for 3H-3-Benzazepine

Summary of PPE by Task
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Transferring Solid Double Nitrile GlovesImpervious GownSafety GogglesN95/P1 Respirator (Minimum)
Preparing Solutions Double Nitrile GlovesImpervious GownSafety GogglesN95 if dust is possible; otherwise, none required in hood
Reaction Monitoring/Sampling Double Nitrile GlovesImpervious GownSafety GogglesNone required in hood
Large Volume Transfer (>50mL) Double Nitrile GlovesImpervious GownGoggles & Face ShieldNone required in hood
Spill Cleanup Double Nitrile Gloves"Bunny Suit" CoverallsGoggles & Face ShieldPAPR or Full-Face Respirator
Step-by-Step Protocol: Weighing and Dissolving 3H-3-Benzazepine
  • Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Gather all necessary equipment, including the compound, solvent, glassware, and waste containers.

  • Donning PPE (in order):

    • Put on inner nitrile gloves.

    • Don your impervious gown, ensuring full coverage.

    • Don your N95 respirator, performing a seal check.

    • Put on safety goggles.

    • Finally, don your outer nitrile gloves, pulling the cuffs over the sleeves of your gown.

  • Handling: Perform all manipulations deep within the fume hood. Carefully weigh the compound, transfer it to the appropriate vessel, and add the solvent.

  • Post-Handling: Securely cap the solution. Decontaminate any surfaces and the exterior of the solution vessel.

  • Doffing PPE (in order):

    • Remove outer gloves, disposing of them in a designated hazardous waste bag inside the hood.

    • Remove your gown by rolling it away from your body and dispose of it in the same manner.

    • Exit the immediate work area.

    • Remove your goggles and respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All PPE worn while handling 3H-3-Benzazepine must be considered contaminated.[9]

  • Segregation: Establish a clearly labeled waste container for "Trace-Contaminated PPE" inside or immediately adjacent to the work area.

  • Procedure: All disposable items, including gloves, gowns, shoe covers, and respirator masks, must be placed directly into this container.[9] Do not reuse any disposable PPE.[7]

  • Final Disposal: The collected waste must be disposed of in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[5][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these rigorous PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Pharmaceutical industry best practice. 3M. [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. El Paso Community College. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.